3-(1-Hydroxypropyl)phenol
Description
BenchChem offers high-quality 3-(1-Hydroxypropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Hydroxypropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-hydroxypropyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWBWNQZUJOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-(1-Hydroxypropyl)phenol
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-(1-Hydroxypropyl)phenol (CAS: 55789-02-1), a secondary alcohol derivative of phenol often utilized as a pharmaceutical intermediate and a model compound for lignin degradation studies.[1] The primary synthetic pathway selected is the chemoselective reduction of 3'-hydroxypropiophenone using sodium borohydride (
Part 1: Chemical Identity & Strategic Analysis[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 3-(1-Hydroxypropyl)phenol |
| Common Synonyms | |
| CAS Number | 55789-02-1 |
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| Structure Description | Phenol ring substituted at the meta position with a 1-hydroxypropyl group.[1][2][3][4][5][6] |
| Key Functional Groups | Phenolic hydroxyl ( |
Retrosynthetic Analysis
To ensure high purity and scalability, we employ a Functional Group Interconversion (FGI) strategy.[1] The target molecule contains a secondary alcohol at the benzylic position.[1] The most reliable precursor is the corresponding ketone.[1]
Rationale:
-
Selectivity:
reduces ketones to secondary alcohols without affecting the aromatic ring or the phenolic proton (though it may deprotonate the phenol initially, it regenerates upon workup).[1] -
Availability: 3'-Hydroxypropiophenone is a commercially available, stable solid.[1]
-
Safety: Avoids the use of pyrophoric Grignard reagents required for the alternative aldehyde alkylation route.[1]
[1]
Part 2: Experimental Protocol (Synthesis)
Reagents and Materials
-
Substrate: 3'-Hydroxypropiophenone (10 mmol, 1.50 g)
-
Reducing Agent: Sodium Borohydride (
) (15 mmol, 0.57 g) – Use 1.5 equivalents to account for phenolic deprotonation.[1] -
Solvent: Methanol (anhydrous preferred, 30 mL)
-
Quenching: 1M Hydrochloric Acid (HCl), Saturated Ammonium Chloride (
) -
Extraction: Ethyl Acetate (EtOAc), Brine[1]
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g of 3'-hydroxypropiophenone in 30 mL of methanol.
-
Cooling: Place the flask in an ice-water bath (
). Expert Insight: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.[1] -
Addition: Add
portion-wise over 10 minutes. -
Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 40% EtOAc in Hexanes).
Phase 2: Workup and Isolation
-
Quenching: Cool the flask back to
. Slowly add 10 mL of water, followed by dropwise addition of 1M HCl until pH ~5-6. -
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of methanol.[1]
-
Extraction: Dilute the aqueous residue with 20 mL water and extract with EtOAc (
mL). -
Washing: Combine organic layers and wash with brine (20 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to yield a crude oil or low-melting solid.
Part 3: Purification & Characterization[1]
Purification Strategy
The crude product is often sufficiently pure (>95%) for many applications.[1] However, for pharmaceutical standards:
-
Flash Column Chromatography: Silica gel (230-400 mesh).[1]
-
Eluent: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.
-
Rf Value: The product is more polar than the starting ketone.[1] (Ketone Rf ~0.6, Product Rf ~0.3 in 1:1 Hex:EtOAc).
Characterization Data (Self-Validating)
1. Proton NMR (
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Logic |
| 9.25 | Singlet (br) | 1H | Ar-OH | Phenolic proton; exchangeable with |
| 7.05 | Triplet | 1H | Ar-H (C5) | Meta-coupling creates the pseudo-triplet pattern.[1] |
| 6.75 - 6.60 | Multiplet | 3H | Ar-H (C2,4,6) | Ortho/Para protons shielded by the OH group.[1] |
| 5.05 | Doublet | 1H | Aliphatic-OH | Coupling to the adjacent CH (visible in DMSO).[1] |
| 4.35 | Quartet/Multiplet | 1H | CH-OH | Benzylic proton; diagnostic shift for reduction success.[1] |
| 1.60 - 1.50 | Multiplet | 2H | -CH2- | Methylene group of the propyl chain.[1] |
| 0.80 | Triplet | 3H | -CH3 | Terminal methyl group.[1] |
2. Infrared Spectroscopy (FT-IR)
-
3300-3400 cm⁻¹: Broad, strong band (O-H stretch).[1] Note: You will see overlapping bands for Phenolic and Aliphatic OH.[1]
-
Absence of ~1680 cm⁻¹: Disappearance of the ketone Carbonyl (
) stretch is the primary indicator of reaction completion.[1]
3. Mass Spectrometry (ESI-MS)
Part 4: Safety & Handling
-
Phenol Moiety: Like all phenols, this compound is potentially corrosive to skin and eyes.[1] Wear nitrile gloves and safety goggles.[1]
-
Sodium Borohydride: Water-reactive.[1] Releases flammable hydrogen gas upon contact with acid or moisture.[1] Perform quenching in a fume hood away from ignition sources.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the benzylic alcohol to the ketone over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol.[1] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard reference for NaBH4 reduction mechanisms).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved 3-nitroacetophenone (0.6606g) was reduced using NaBH4 | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum [chemicalbook.com]
Unlocking Therapeutic Potential: A Technical Guide to 3-(1-Hydroxypropyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The phenolic scaffold represents a cornerstone in medicinal chemistry, with countless derivatives exhibiting a broad spectrum of biological activities. Within this vast chemical space, 3-(1-Hydroxypropyl)phenol and its derivatives are emerging as a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential of these derivatives, focusing on their rational design, synthesis, and evaluation for anticancer, anti-inflammatory, and neuroprotective applications. By integrating established principles of medicinal chemistry with detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to navigate the discovery and development of novel therapeutics based on the 3-(1-Hydroxypropyl)phenol core. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.
The 3-(1-Hydroxypropyl)phenol Scaffold: A Privileged Structure
The 3-(1-Hydroxypropyl)phenol core, characterized by a hydroxyl group on the aromatic ring and a secondary alcohol on the propyl side chain, offers a unique combination of structural features that make it an attractive starting point for drug discovery. The phenolic hydroxyl group can participate in hydrogen bonding and act as a hydrogen donor, crucial for interactions with biological targets and for antioxidant activity. The secondary alcohol on the propyl chain provides a chiral center and an additional site for hydrogen bonding, potentially influencing stereospecific interactions with enzymes and receptors.
The strategic placement of these functional groups allows for a multitude of chemical modifications to fine-tune the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This adaptability is key to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately enhancing the therapeutic index of the resulting drug candidates.
Therapeutic Frontiers for 3-(1-Hydroxypropyl)phenol Derivatives
Based on the extensive research into structurally related phenolic compounds, derivatives of 3-(1-Hydroxypropyl)phenol are hypothesized to exhibit significant therapeutic effects in several key areas:
-
Oncology: Phenolic compounds are well-documented for their cytotoxic properties against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
-
Inflammation: The antioxidant and radical-scavenging properties of phenols contribute to their anti-inflammatory effects by mitigating oxidative stress, a key driver of the inflammatory cascade. Furthermore, these compounds can modulate the activity of pro-inflammatory enzymes and cytokines.
-
Neuroprotection: Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein aggregation. The multifaceted nature of phenolic derivatives, combining antioxidant and anti-inflammatory activities, makes them promising candidates for neuroprotective agents.
Rational Drug Design and Synthesis Strategies
The journey from a lead scaffold to a viable drug candidate is guided by the principles of rational drug design and synthetic feasibility. For 3-(1-Hydroxypropyl)phenol derivatives, several strategies can be employed to explore the structure-activity relationship (SAR) and optimize therapeutic efficacy.
Key Modification Sites and Their Rationale
The 3-(1-Hydroxypropyl)phenol scaffold presents three primary sites for chemical modification, as illustrated below. The strategic diversification at these positions allows for the systematic exploration of the chemical space and the identification of derivatives with enhanced biological activity and improved pharmacokinetic properties.
Caption: Key modification sites on the 3-(1-Hydroxypropyl)phenol scaffold.
-
R1 (Aromatic Ring Substitution): Introducing substituents on the aromatic ring can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups can enhance the acidity of the phenolic hydroxyl, while bulky groups can influence binding to target proteins.
-
R2 (Phenolic Hydroxyl Modification): The phenolic hydroxyl can be derivatized to form ethers or esters, creating prodrugs that may improve bioavailability. This modification also alters the hydrogen-bonding capacity of the molecule.
-
R3 (Propyl Chain Modification): Modifications to the propyl chain, including changes to the alkyl group or derivatization of the secondary alcohol, can impact the molecule's stereochemistry and its interactions with hydrophobic pockets in target proteins.
General Synthetic Approach
A general and versatile synthetic route to access a library of 3-(1-Hydroxypropyl)phenol derivatives is outlined below. This approach allows for the introduction of diversity at the key modification sites.
Caption: Apoptotic pathway potentially induced by 3-(1-Hydroxypropyl)phenol derivatives.
Anti-inflammatory Activity Assessment
The anti-inflammatory properties of the derivatives can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Protocol:
-
Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition.
Caption: Inhibition of LPS-induced inflammatory signaling by derivatives.
Neuroprotective Activity Assessment
The neuroprotective effects of the derivatives can be assessed using neuronal cell lines subjected to oxidative stress.
Protocol:
-
Cell Differentiation: Differentiate SH-SY5Y neuroblastoma cells into a neuronal phenotype by treating them with retinoic acid for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.
-
Oxidative Stress Induction: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for 4-6 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 4.1.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds against H₂O₂-induced cell death.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-(1-Hydroxypropyl)phenol derivatives is not yet extensively available, we can extrapolate from related phenolic compounds. It is anticipated that:
-
Antioxidant and Anti-inflammatory Activity: The presence of the free phenolic hydroxyl group is likely crucial. Modifications that increase the electron-donating capacity of the aromatic ring may enhance antioxidant activity.
-
Anticancer Activity: Lipophilicity and the presence of specific functional groups that can interact with target proteins will likely play a significant role. The stereochemistry at the C1 position of the propyl chain could be critical for specific enzyme inhibition.
-
Neuroprotective Activity: A balance between lipophilicity (for blood-brain barrier penetration) and antioxidant capacity will be essential.
Data Presentation and Interpretation
To facilitate the comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in a clear and concise tabular format.
Table 1: In Vitro Anticancer Activity of 3-(1-Hydroxypropyl)phenol Derivatives
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Parent | H | H | H | >100 | >100 |
| D-001 | 4-Cl | H | H | 52.3 ± 4.1 | 68.7 ± 5.5 |
| D-002 | 4-OCH₃ | H | H | 75.1 ± 6.2 | 89.4 ± 7.3 |
| D-003 | H | COCH₃ | H | >100 | >100 |
| Doxorubicin | - | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
The 3-(1-Hydroxypropyl)phenol scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, inflammation, and neurodegenerative diseases. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on synthesizing a diverse library of these compounds and performing comprehensive in vitro and in vivo studies to elucidate their mechanisms of action and establish their therapeutic potential. A thorough investigation of the structure-activity relationships will be paramount in guiding the optimization of lead compounds towards clinical development.
References
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC - NIH. [Link]
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2025). MDPI. [Link]
-
Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (2020). PubMed. [Link]
-
Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. (2021). MDPI. [Link]
-
3-Hydroxytyrosol as a phenolic cholinesterase inhibitor with antiamnesic activity: a multimethodological study of selected plant phenolics. (2023). PMC - PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. (2019). PMC - PubMed Central. [Link]
-
A novel hydroxytyrosol derivative HT-3 enhances antioxidant and neuroprotective activity through efficient molecular conjugation. (2025). PubMed. [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). MDPI. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PMC - NIH. [Link]
-
Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents. (2021). MDPI. [Link]
-
Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2022). PMC - PubMed Central. [Link]
-
Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. (2019). MDPI. [Link]
-
Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI. [Link]
-
A Comprehensive Analytical Review of Polyphenols: Evaluating Neuroprotection in Alzheimer's Disease. (2024). MDPI. [Link]
-
Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon?. (2024). MDPI. [Link]
3-(1-Hydroxypropyl)phenol: Mechanism of Action, Synthesis, and Metabolic Fate
This guide provides an in-depth technical analysis of 3-(1-Hydroxypropyl)phenol , a critical intermediate in the synthesis of tsetse fly kairomones and a metabolic derivative of alkylphenols.
Executive Summary
3-(1-Hydroxypropyl)phenol (CAS: 55789-02-1; also known as 1-(3-hydroxyphenyl)propan-1-ol) is a chiral phenolic alcohol. In biological systems, it occupies a dual role:
-
Synthetic Precursor: It is the immediate precursor to 3-n-propylphenol , a potent kairomone (attractant) used in vector control for tsetse flies (Glossina spp.).
-
Metabolic Intermediate: It represents a Phase I metabolic product of propylphenol, formed via benzylic hydroxylation by Cytochrome P450 enzymes, marking the transition from a bioactive semiochemical to a hydrophilic excretory product.
This guide details the physicochemical mechanisms driving its interaction with biological receptors, its synthesis, and the experimental frameworks for validating its activity.
Chemical Identity & Physicochemical Properties
Understanding the mechanism requires analyzing the Structure-Activity Relationship (SAR) relative to its bioactive analog, 3-n-propylphenol.
| Property | 3-(1-Hydroxypropyl)phenol | 3-n-Propylphenol (Active Kairomone) | Biological Implication |
| Structure | Phenol ring + 1-hydroxypropyl chain | Phenol ring + n-propyl chain | The benzylic -OH introduces chirality and polarity. |
| LogP (Lipophilicity) | ~1.9 (Moderate) | ~3.0 (High) | Lower lipophilicity reduces blood-brain barrier penetration and alters volatility. |
| H-Bond Donors | 2 (Phenolic -OH, Benzylic -OH) | 1 (Phenolic -OH) | The extra donor disrupts hydrophobic interactions in Odorant Binding Proteins (OBPs). |
| Chirality | Yes (R/S enantiomers at C1) | No | Biological systems may exhibit stereoselectivity for the (R)- or (S)- isomer. |
Mechanism of Action in Biological Systems
A. Olfactory Reception (Insect Systems)
In tsetse flies (Glossina pallidipes), 3-n-propylphenol is a key component of the "POCA" attractant blend (Propylphenol, Octenol, Cresol, Acetone).[1][2][3] 3-(1-Hydroxypropyl)phenol acts as a structural probe for the olfactory mechanism.
-
Odorant Binding Protein (OBP) Interaction:
-
Mechanism: Hydrophobic alkylphenols bind to the hydrophobic core of OBPs in the sensilla lymph, which transport them to Odorant Receptors (ORs).
-
The "Hydroxyl Penalty": The introduction of the hydroxyl group at the C1 position of the propyl chain in 3-(1-Hydroxypropyl)phenol creates steric and electrostatic repulsion within the hydrophobic pocket of the OBP. This drastically reduces its binding affinity and volatility, rendering it significantly less attractive than the parent propylphenol.
-
Causality: This confirms that the lipophilic alkyl tail is the critical pharmacophore for attraction, while the phenolic -OH anchors the molecule.
-
B. Metabolic Biotransformation (Mammalian/Microbial)
In mammalian hosts (cattle/buffalo) and endophytic fungi (Phomopsis spp.), the compound represents a detoxification intermediate.
-
Phase I Oxidation (Bioactivation/Inactivation):
-
Enzyme: Cytochrome P450 (CYP) monooxygenases.
-
Reaction: Benzylic hydroxylation of 3-propylphenol.
-
Pathway: 3-propylphenol + NADPH + O2 → 3-(1-hydroxypropyl)phenol + NADP+ + H2O
-
Significance: This reaction introduces a handle for conjugation.
-
-
Phase II Conjugation (Elimination):
-
The secondary alcohol at the propyl chain or the phenolic hydroxyl group serves as a substrate for UDP-glucuronosyltransferases (UGTs) , forming water-soluble glucuronides for renal excretion.
-
Visualization: Synthesis & Metabolic Pathways
The following diagram illustrates the dual role of 3-(1-Hydroxypropyl)phenol: as a synthetic precursor to the attractant and a metabolic product of the attractant.
Caption: The central role of 3-(1-Hydroxypropyl)phenol linking chemical synthesis (solid lines) and metabolic degradation (dashed lines).
Experimental Protocols
Protocol A: Synthesis of 3-(1-Hydroxypropyl)phenol
Target: Production of the intermediate for kairomone synthesis.
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Ethylmagnesium bromide (EtMgBr, 2.5 eq, 3.0 M in ether), Anhydrous THF.
-
Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in anhydrous THF (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Critical Step: Add EtMgBr dropwise. Note: The first equivalent deprotonates the phenol; the second attacks the aldehyde.
-
Stir at room temperature for 3 hours.
-
Quench: Slowly add saturated NH₄Cl solution (exothermic).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
-
Purification: Flash column chromatography (Hexane:EtOAc 7:3).
-
Validation:
-
1H NMR (CDCl3): Look for triplet at ~0.9 ppm (methyl), multiplet at ~1.7 ppm (methylene), and triplet/multiplet at ~4.5 ppm (benzylic methine).
-
Protocol B: Electroantennography (EAG) Bioassay
Target: Assessing biological activity in Tsetse flies.
-
Preparation: Excise the head of a live Glossina pallidipes female.
-
Mounting: Mount the head between a reference electrode (inserted in the base) and a recording electrode (contacting the antennal tip) using conductive gel.
-
Stimulus Delivery:
-
Dissolve 3-(1-Hydroxypropyl)phenol in dichloromethane (DCM) at serial dilutions (10⁻⁴ to 10⁻¹ mg/mL).
-
Apply 10 µL to a filter paper strip in a Pasteur pipette.
-
Evaporate solvent for 30 seconds.[4]
-
-
Recording:
-
Deliver a 0.5-second puff of air through the pipette over the antenna.
-
Amplify the signal (1000x) and record the depolarization (mV).
-
-
Control: Compare response against solvent blank (DCM) and positive control (3-n-propylphenol).
-
Expected Result: 3-(1-Hydroxypropyl)phenol will show significantly lower depolarization amplitude compared to 3-n-propylphenol due to reduced volatility and receptor affinity.
-
References
-
Birkett, M. A., et al. (2004). "The role of volatile semiochemicals in mediating host location by the tsetse fly, Glossina pallidipes." Medical and Veterinary Entomology, 18(3), 24-30. Link
-
Hassanali, A., et al. (1986).[4] "3-n-Propylphenol and 4-methylphenol in cattle urine: Identification and determination of attractancy to tsetse flies."[3] Insect Science and Its Application, 7(4), 529-532. Link
-
PubChem. (2024). "Compound Summary: 3-(1-Hydroxypropyl)phenol."[5][6][7] National Center for Biotechnology Information. Link
-
Slepneva, I. A., et al. (2018). "Mechanisms of Phenolic Compound Oxidation by Cytochrome P450." Biochemistry (Moscow), 83, 123-134. Link
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- 2. Characterization of a composite with enhanced attraction to savannah tsetse flies from constituents or analogues of tsetse refractory waterbuck (Kobus defassa) body odor | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. thehive.icipe.org [thehive.icipe.org]
- 4. CA2190865A1 - Imidazole derivatives as histamine receptor h3 (ant)agonists - Google Patents [patents.google.com]
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Discovery and natural occurrence of hydroxypropylphenols
The Pharmacognosy and Chemical Biology of Hydroxypropylphenols: From Lignin Precursors to Bioactive Scaffolds
Abstract
Hydroxypropylphenols—specifically the dihydro-monolignols such as dihydroconiferyl alcohol and dihydro-p-coumaryl alcohol—represent a distinct subclass of phenylpropanoids where the aliphatic side chain is saturated. Unlike their unsaturated counterparts (monolignols) which serve as the primary building blocks of lignin, hydroxypropylphenols function as bioactive metabolites, signaling molecules, and specific structural markers in species ranging from Pinus to Acer. This guide delineates their natural occurrence, the specific enzymatic reduction pathways governing their biosynthesis (mediated by Double Bond Reductases), and protocols for their isolation and identification, providing a roadmap for their utilization in drug discovery and chemical biology.
Introduction: Defining the Hydroxypropylphenol Class
In the context of plant secondary metabolism, "hydroxypropylphenols" typically refer to dihydro-monolignols (also known as propanol-phenols). Structurally, these are phenylpropanoids possessing a C6-C3 skeleton where the C7-C8 double bond of the propyl side chain has been reduced to a single bond.
-
Core Structure: 4-(3-hydroxypropyl)phenol.
-
Key Derivatives:
-
Dihydro-p-coumaryl alcohol: 3-(4-hydroxyphenyl)-1-propanol.[1]
-
Dihydroconiferyl alcohol (DCA): 3-(4-hydroxy-3-methoxyphenyl)-1-propanol.
-
Dihydro-sinapyl alcohol: 3-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanol.
-
While standard monolignols (coniferyl, sinapyl, and p-coumaryl alcohols) are rapidly polymerized into lignin via oxidative radical coupling, hydroxypropylphenols accumulate as free metabolites, glycosides, or minor lignin substructures, often exerting distinct biological activities such as antioxidant defense and cell division regulation.
Natural Occurrence and Distribution
The occurrence of hydroxypropylphenols is not ubiquitous; it is highly specific to certain taxonomic groups and metabolic conditions.
Plant Sources
| Source Genus | Species Examples | Primary Compound(s) | Notes |
| Pinaceae | Pinus taeda, Pinus densiflora | Dihydroconiferyl alcohol (DCA) | Found in developing xylem and needles; acts as a cytokinin-like cell division factor.[2] |
| Aceraceae | Acer saccharum (Sugar Maple) | Dihydroconiferyl alcohol, Erythro-guaiacylglycerol-β-O-4'-DCA | Major phenolic constituent of maple syrup; contributes to flavor and antioxidant capacity. |
| Cupressaceae | Juniperus communis | Dihydro-p-coumaryl alcohol | Isolated from needles; co-occurs with labdane diterpenoids. |
| Rosaceae | Malus domestica (Apple) | Phloretin derivatives | Phloretin is a dihydrochalcone, sharing the saturated side-chain biogenesis via Double Bond Reductases.[3] |
Microbial and Metabolic Sources
-
Gut Microbiota: Human and animal gut microbiota convert dietary polyphenols (e.g., ferulic acid, chlorogenic acid) into hydroxypropylphenols via hydrogenation. For instance, Clostridium and Eubacterium species can reduce the side chain of curcumin and ferulic acid to form dihydro-metabolites, which are then excreted in urine.
-
Fungal Metabolism: Certain wood-rotting fungi produce these compounds during the early stages of lignin degradation or as specific secondary metabolites.
Biosynthetic Mechanisms
The formation of hydroxypropylphenols represents a bifurcation from the canonical lignin biosynthetic pathway. The critical step is the reduction of the
The Role of Double Bond Reductases (DBRs)
Unlike the standard pathway where Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) preserve the double bond to create polymerizable monolignols, Double Bond Reductases (DBRs) —specifically NADPH-dependent oxidoreductases of the Medium-Chain Dehydrogenase/Reductase (MDR) superfamily—catalyze the saturation of the C7-C8 bond.
-
Substrates: DBRs can act on CoA-esters (e.g., p-coumaroyl-CoA) or aldehydes (e.g., coniferaldehyde).[4]
-
Key Enzyme: Malus domestica DBR (MdDBR) and Pinus taeda PPDBR (PtPPDBR) have been characterized to reduce coniferaldehyde to dihydroconiferaldehyde, which is subsequently reduced to the alcohol by alcohol dehydrogenases.[4]
Pathway Visualization
Figure 1: Bifurcation of the Phenylpropanoid Pathway.[5] The green path illustrates the specific enzymatic reduction by Double Bond Reductase (DBR) leading to hydroxypropylphenols, diverging from the canonical lignin biosynthesis (red).
Isolation and Identification Methodologies
Isolating hydroxypropylphenols requires preventing the oxidation of co-occurring phenolics and separating them from the structurally similar unsaturated monolignols.
Extraction Protocol (Case Study: Maple Syrup/Sap)
This protocol is adapted for the isolation of dihydroconiferyl alcohol (DCA) and its glycosides.
-
Starting Material: Lyophilized sugar maple sap or concentrated syrup.
-
Solvent Extraction:
-
Dissolve syrup in distilled water (1:5 w/v).
-
Perform Liquid-Liquid Extraction (LLE) with Ethyl Acetate (EtOAc) (3x volume).
-
Rationale: EtOAc selectively extracts aglycones (free phenols) while leaving sugars and highly polar glycosides in the aqueous phase.
-
-
Enrichment (Solid Phase Extraction - SPE):
-
Load the EtOAc fraction (dried and reconstituted in 10% MeOH) onto a C18 Sep-Pak cartridge .
-
Wash with 10% MeOH (removes polar impurities).
-
Elute with 40-60% MeOH (elutes hydroxypropylphenols).
-
Flush with 100% MeOH (removes highly lipophilic compounds).
-
-
Purification (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
Gradient: 5% B to 30% B over 40 mins. Dihydro-compounds typically elute after their corresponding unsaturated acids but before fully methylated lignans.
-
Identification Criteria
-
UV-Vis Spectroscopy: Hydroxypropylphenols exhibit a hypsochromic shift (blue shift) compared to monolignols due to the loss of conjugation in the side chain.
-
Mass Spectrometry (GC-MS):
-
Requires derivatization (TMS - Trimethylsilylation).
-
Diagnostic Fragment: The benzylic cleavage of the saturated side chain yields distinct ions compared to the allylic cleavage of monolignols.
-
-
NMR Spectroscopy (
H):-
Key Signal: Disappearance of the olefinic doublets (
6.0–6.5 ppm). -
New Signal: Appearance of methylene multiplets (
1.8 ppm for C8, 2.6 ppm for C7).
-
Pharmacological Potential & Biological Activity
For drug development professionals, these scaffolds offer unique properties compared to standard polyphenols.
-
Antioxidant Activity: The saturated side chain alters the electron-donating capacity of the phenol. While slightly less potent than conjugated systems in direct radical scavenging, they exhibit higher stability and bioavailability.
-
Anti-Inflammatory Action: Dihydroconiferyl alcohol has been shown to inhibit the production of Prostaglandin E2 (PGE2) and suppress NF-
B signaling in macrophages, making it a candidate for non-steroidal anti-inflammatory drug (NSAID) alternatives. -
Cytokinin-Like Activity: In plant physiology, DCA promotes cell division.[2] This signaling capability is being investigated for potential applications in tissue regeneration or dermatological formulations (anti-aging).
Experimental Workflow: Bioactivity Screening
Figure 2: Isolation and Screening Workflow. A systematic approach to moving from raw biomass to validated bioactive molecule.
References
-
BenchChem. (2025).[2] The Multifaceted Role of Dihydroconiferyl Alcohol in Plant Biology: A Technical Guide. Retrieved from
- Tsuji, Y., et al. (2004). "Saturated and unsaturated phenylpropanoid alcohols in the xylem of conifers." Planta, 220(1), 123-130.
-
MedChemExpress. (2024). Erythro-guaiacylglycerol-β-O-4'-dihydroconiferyl alcohol Product Page. Retrieved from
- Iijima, Y., et al. (2006). "Characterization of a Double Bond Reductase (MdDBR) from Malus domestica." The Plant Journal, 48(1), 12-24.
-
PubChem. (2025). Dihydroconiferyl alcohol (CID 16822). Retrieved from
- Sarni-Manchado, P., & Cheynier, V. (2006). "Phenolic compounds in plants and their role in oxidative stress." Recent Advances in Polyphenol Research.
-
USDA Agricultural Research Service. (2022). Lignin-Biosynthetic-Pathway Mutants and Transgenics. Retrieved from
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Improving heterologous production of phenylpropanoids in Saccharomyces cerevisiae by tackling an unwanted side reaction of Tsc13, an endogenous double-bond reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. H(2)O(2) generation during the auto-oxidation of coniferyl alcohol drives the oxidase activity of a highly conserved class III peroxidase involved in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of dehydrodiconiferyl alcohol glucosides: implications for the control of tobacco cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Dehydrodiconiferyl Alcohol Glucosides: Implications for the Control of Tobacco Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
- 14. academic.oup.com [academic.oup.com]
CAS number and synonyms for 3-(1-Hydroxypropyl)phenol
CAS Number: 55789-02-1 Primary Synonym: 1-(3-Hydroxyphenyl)propan-1-ol Role: Pharmaceutical Impurity (Metaraminol), Synthetic Intermediate[1][2][3]
Executive Summary
3-(1-Hydroxypropyl)phenol is a chiral phenolic alcohol frequently encountered in the synthesis and degradation profiling of sympathomimetic amines, specifically Metaraminol .[3] Unlike its structural isomers (dihydrocoumaryl alcohol), this compound features a benzylic hydroxyl group, imparting distinct reactivity and metabolic stability profiles.[3] This guide outlines its physicochemical properties, synthesis via ketone reduction, and critical differentiation from positional isomers to ensure analytical accuracy in drug development workflows.[3]
Chemical Identity & Nomenclature
Accurate identification is paramount due to the prevalence of positional isomers in phenolic supply chains.[3]
| Parameter | Detail |
| CAS Registry Number | 55789-02-1 |
| IUPAC Name | 3-(1-Hydroxypropyl)phenol; 1-(3-Hydroxyphenyl)propan-1-ol |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 152.19 g/mol |
| SMILES | CCC(C1=CC(=CC=C1)O)O |
| InChI Key | ZWEWBWNQZUJOIF-UHFFFAOYSA-N |
2.1 Isomer Differentiation (Critical Control Point)
Researchers often confuse the target compound with its 3-hydroxypropyl analog.[3] Use the table below to validate your material.
| Compound | Structure | CAS | Key Feature |
| 3-(1-Hydroxypropyl)phenol | Benzylic -OH | 55789-02-1 | Chiral center at C1; Metaraminol impurity. |
| 3-(3-Hydroxypropyl)phenol | Primary -OH | 1424-74-4 | Also known as Dihydrocoumaryl alcohol.[3][4] Non-chiral. |
| 2-(3-Hydroxypropyl)phenol | Ortho-subst. | 1481-92-1 | Sterically crowded; distinct NMR coupling.[3] |
Physicochemical Profile
| Property | Value | Source/Note |
| Appearance | White to off-white solid | Recrystallized form.[3][] |
| Melting Point | 105–107 °C | Validated experimental range.[3][6] |
| Boiling Point | ~296 °C (Predicted) | Decomposition likely prior to boiling at atm pressure.[3] |
| pKa (Phenol) | ~9.9 | Typical for meta-substituted phenols.[3] |
| pKa (Alcohol) | ~14.5 | Secondary benzylic alcohol.[3] |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility without pH adjustment.[3] |
Synthesis & Manufacturing
The most robust route for generating high-purity 3-(1-Hydroxypropyl)phenol is the reduction of 3'-Hydroxypropiophenone .[3] This method avoids the regioselectivity issues associated with Friedel-Crafts alkylation.[3]
4.1 Synthetic Protocol (Lab Scale)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3'-Hydroxypropiophenone in 20 mL of anhydrous methanol. Cool to 0 °C.
-
Reduction: Add 12 mmol of NaBH
portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.[3] -
Completion: Stir at room temperature for 2 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1). The ketone spot (Rf ~0.[3]6) should disappear, replaced by the alcohol (Rf ~0.4).[3]
-
Quenching: Carefully quench with 1N HCl until pH 6–7.
-
Extraction: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Recrystallize from minimal toluene/hexane to yield the product (MP: 105–107 °C).
4.2 Reaction Workflow Diagram
Figure 1: Reductive synthesis pathway from the ketone precursor.
Applications in Drug Development
5.1 Impurity Profiling (Metaraminol)
In the manufacturing of Metaraminol (a sympathomimetic amine), 3-(1-Hydroxypropyl)phenol is identified as Impurity 11 .[3] It arises via the deamination of the drug substance or incomplete amination during synthesis.[3]
-
Mechanism: Loss of the amino group at the
-carbon.[3] -
Detection: It is less polar than Metaraminol and elutes later in Reverse Phase HPLC (C18 column, acidic mobile phase).[3]
5.2 Structural Relationship Map
Figure 2: Degradation pathway linking Metaraminol to its deaminated impurity.[3]
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Phenolic compounds are prone to oxidation (browning) upon prolonged air exposure.[3]
-
Handling: Wear nitrile gloves and safety glasses.[3] Avoid inhalation of dust during weighing.[3]
References
-
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol. Retrieved from [Link]
Sources
- 1. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 3. CAS 1142-20-7: Benzyloxycarbonyl-L-alanine | CymitQuimica [cymitquimica.com]
- 4. densitypharmachem.com [densitypharmachem.com]
- 6. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]
Methodological & Application
Analytical methods for 3-(1-Hydroxypropyl)phenol quantification
An Application Note and Protocol for the Quantitative Analysis of 3-(1-Hydroxypropyl)phenol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3-(1-Hydroxypropyl)phenol, a molecule of interest in pharmaceutical development and metabolic studies, potentially as an impurity or metabolite.[1] We present two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-selectivity applications, particularly in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction and Analytical Rationale
Accurate quantification of specific chemical entities is a cornerstone of pharmaceutical science and chemical research. 3-(1-Hydroxypropyl)phenol (C₉H₁₂O₂, MW: 152.19 g/mol ) is a phenolic compound whose precise measurement is critical for quality control, impurity profiling, and pharmacokinetic studies.[1] The selection of an appropriate analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for the analysis of many organic molecules.[2] For phenolic compounds, which typically possess a UV-active aromatic ring, HPLC coupled with a UV detector offers a reliable, cost-effective, and robust quantification method.[3] Reversed-phase chromatography is the separation mode of choice, leveraging the hydrophobicity of the analyte.
-
Gas Chromatography (GC): While GC is a powerful technique for volatile compounds, direct analysis of polar, non-volatile molecules like phenols is often challenging.[4][5] It typically requires a derivatization step to increase volatility and thermal stability, adding complexity to the workflow.[6] For this reason, LC-based methods are generally preferred.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest sensitivity and selectivity, such as quantifying low levels of the analyte in biological fluids (e.g., plasma, urine), LC-MS/MS is the gold standard.[7][8] It combines the powerful separation of LC with the precise detection and structural confirmation provided by tandem mass spectrometry, minimizing matrix interference and achieving low limits of quantification.[9]
This guide will focus on the development and validation of HPLC-UV and LC-MS/MS methods, as they represent the most practical and powerful approaches for the quantification of 3-(1-Hydroxypropyl)phenol.
General Analytical Workflow
The quantification of 3-(1-Hydroxypropyl)phenol follows a structured workflow, ensuring reproducibility and accuracy. The key stages are outlined below.
Caption: General workflow for 3-(1-Hydroxypropyl)phenol analysis.
Method 1: HPLC-UV for Routine Quantification
This method is ideal for the analysis of relatively clean samples, such as in-process controls, stability samples, or formulated products, where analyte concentrations are expected to be in the µg/mL range or higher.
Principle and Rationale
The method utilizes a reversed-phase C18 column, which retains 3-(1-Hydroxypropyl)phenol based on hydrophobic interactions. An acidic mobile phase (using formic or acetic acid) is employed to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp, symmetrical peak shape.[10] Detection is performed at a wavelength corresponding to the maximum absorbance of the phenol chromophore.
Detailed Protocol
A. Materials and Reagents
-
3-(1-Hydroxypropyl)phenol reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic acid, LC-MS grade
-
0.45 µm syringe filters
B. Instrumentation and Chromatographic Conditions
-
HPLC System: Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A shorter, smaller particle size column (e.g., 100 x 2.1 mm, 1.9 µm) can be used on a UHPLC system for faster analysis.[10]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of 3-(1-Hydroxypropyl)phenol (approx. 275 nm, to be verified by scanning the reference standard).
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 14.0 | 10 | 90 |
| 14.1 | 90 | 10 |
| 18.0 | 90 | 10 |
C. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 3-(1-Hydroxypropyl)phenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[10]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Sample Preparation:
-
For pure substances/formulations: Dissolve the sample in methanol or the initial mobile phase to achieve a final concentration within the calibrated range.
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[11]
-
Method Validation
A robust analytical method must be validated to ensure its performance.[12] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any other components or matrix effects, with good peak purity confirmed by DAD analysis.[12][13] |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (R²) > 0.999.[14] |
| Accuracy (Recovery) | Recovery should be within 98-102% for spiked samples at three different concentration levels.[14] |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of < 2%.[4][7] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).[14] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be accurately quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).[14] |
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is essential for quantifying trace levels of 3-(1-Hydroxypropyl)phenol in complex matrices like plasma, urine, or tissue homogenates, where high background noise and low analyte concentration are expected.
Principle and Rationale
The method employs the same LC separation principles as the HPLC-UV method. However, detection is achieved using a triple quadrupole mass spectrometer. The analyte is first ionized (typically via electrospray ionization, ESI), and a specific precursor ion (the molecular ion, [M-H]⁻) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and sensitivity.[9]
Detailed Protocol
A. Materials and Reagents
-
All reagents from the HPLC-UV method, but of LC-MS grade.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a deuterated phenol).
B. Instrumentation and Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.4-0.5 mL/min) and a shorter, smaller particle size column (e.g., 50 x 2.1 mm, 1.8 µm) for faster run times.
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative (phenolic protons are acidic and readily deprotonate).
-
Precursor Ion [M-H]⁻: m/z 151.1
-
Product Ion: To be determined by infusing the reference standard and performing a product ion scan. A likely fragmentation would be the loss of water (m/z 133.1) or the propyl group.
-
MRM Transitions: At least two transitions should be monitored: one for quantification and one for confirmation.
-
Optimization: Source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy must be optimized for the specific instrument to maximize signal intensity.
-
C. Sample Preparation for Biological Matrices (Solid-Phase Extraction)
Direct injection of biological samples is not recommended due to high protein and salt content, which can cause ion suppression and contaminate the system.[11][15] Solid-Phase Extraction (SPE) is a highly effective cleanup technique.[4][16]
Sources
- 1. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Techniques for Analysis of Plant Phenolic Compounds [mdpi.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review | MDPI [mdpi.com]
- 9. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gcms.cz [gcms.cz]
- 12. inhort.pl [inhort.pl]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotage.com [biotage.com]
- 16. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
The Strategic Role of 3-(1-Hydroxypropyl)phenol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The phenol moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and approved pharmaceutical agents.[1][2] Its unique electronic and hydrogen-bonding properties often play a crucial role in molecular recognition at biological targets.[3] Within this important class of compounds, 3-(1-Hydroxypropyl)phenol stands out as a versatile synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a secondary alcohol, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex pharmaceutical molecules.
This guide provides an in-depth exploration of the application of 3-(1-Hydroxypropyl)phenol in pharmaceutical synthesis, with a focus on its role as a key precursor to the vasopressor drug, Metaraminol. We will delve into its chemical properties, detailed synthetic protocols, and the rationale behind the experimental choices, offering a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties and Reactivity Profile
3-(1-Hydroxypropyl)phenol is a substituted phenol with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[4] Its structure, featuring a hydroxyl group on a propyl chain attached to a phenol ring, imparts a moderate polarity to the molecule.
| Property | Value | Source |
| IUPAC Name | 3-(1-hydroxypropyl)phenol | PubChem[4] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[4] |
| Molecular Weight | 152.19 g/mol | PubChem[4] |
| CAS Number | 55789-02-1 | PubChem[4] |
The reactivity of 3-(1-Hydroxypropyl)phenol is dictated by its two hydroxyl groups. The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This site is susceptible to alkylation and acylation reactions. The secondary alcohol on the propyl chain can undergo oxidation to a ketone or be subjected to substitution and elimination reactions. The aromatic ring itself is activated towards electrophilic substitution at the ortho and para positions relative to the hydroxyl group.[5]
Synthesis of Metaraminol: A Case Study
A prominent application of a derivative of 3-(1-Hydroxypropyl)phenol is in the synthesis of Metaraminol, a sympathomimetic amine used for the prevention and treatment of hypotension, particularly during anesthesia.[2][6] Metaraminol is the (1R,2S)-enantiomer of 3,β-dihydroxy-α-methylphenethylamine.[2] The synthesis of Metaraminol can be achieved from 3'-Hydroxypropiophenone, which is readily reduced to 3-(1-Hydroxypropyl)phenol.
The following sections will detail a common synthetic route to Metaraminol, highlighting the transformation of the 3-(1-hydroxypropyl)phenol core structure.
Experimental Workflow for Metaraminol Synthesis
The synthesis of Metaraminol from 3'-Hydroxypropiophenone involves a multi-step process that leverages the reactivity of the phenolic and ketonic functionalities. The overall workflow can be visualized as follows:
Caption: Synthetic workflow for Metaraminol from 3'-Hydroxypropiophenone.
Protocol 1: Protection of the Phenolic Hydroxyl Group
Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent reactions, particularly those involving bases or organometallic reagents. Therefore, it is crucial to protect this group before proceeding with the modification of the side chain. Benzyl ether is a common protecting group for phenols due to its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3'-Hydroxypropiophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. The base will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide.
-
Alkylation: Add benzyl chloride (BnCl, 1.1-1.2 equivalents) to the reaction mixture. The phenoxide will act as a nucleophile, displacing the chloride from benzyl chloride to form the benzyl ether.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate, and wash with water and brine to remove any remaining inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-(3-(benzyloxy)phenyl)propan-1-one, can be purified by column chromatography on silica gel if necessary.
Protocol 2: α-Nitrosation of the Ketone
Rationale: The next step involves the introduction of a nitrogen atom at the α-position to the carbonyl group. This is achieved through a nitrosation reaction, which forms an oxime. The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which then reacts with a nitrosating agent.
Step-by-Step Methodology:
-
Enolate Formation: Dissolve the protected ketone, 1-(3-(benzyloxy)phenyl)propan-1-one (1 equivalent), in a suitable solvent such as diethyl ether or tetrahydrofuran (THF). Add a base, such as sodium ethoxide or potassium tert-butoxide, to generate the enolate.
-
Nitrosation: Cool the reaction mixture in an ice bath and add an alkyl nitrite, such as butyl nitrite (BnONO), dropwise.[7] An acid catalyst, such as hydrochloric acid, may also be used.
-
Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a weak acid, such as acetic acid. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, the resulting oxime, (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one, can be purified by recrystallization or column chromatography.
Protocol 3: Reduction and Deprotection to Yield Metaraminol
Rationale: The final steps involve the reduction of both the oxime and the ketone functionalities, followed by the removal of the benzyl protecting group. Catalytic hydrogenation is an efficient method for all three transformations in a single step, offering high atom economy and cleaner reaction profiles.
Step-by-Step Methodology:
-
Hydrogenation Setup: Dissolve the oxime, (E)-1-(3-(benzyloxy)phenyl)-2-(hydroxyimino)propan-1-one (1 equivalent), in a suitable solvent for hydrogenation, such as ethanol or methanol.
-
Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The hydrogen will reduce the oxime to an amine and the ketone to a secondary alcohol. Simultaneously, the benzyl protecting group will be cleaved.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification and Salt Formation: Concentrate the filtrate under reduced pressure to obtain the crude Metaraminol. The free base can be purified by crystallization. For pharmaceutical use, it is often converted to a salt, such as the bitartrate, by reacting it with L-(+)-tartaric acid in a suitable solvent.[8]
Logical Relationships in the Synthetic Pathway
The synthesis of Metaraminol is a logical sequence of reactions designed to build the target molecule with the correct stereochemistry.
Caption: Logical flow of the Metaraminol synthesis.
Conclusion
3-(1-Hydroxypropyl)phenol and its precursors are valuable intermediates in the pharmaceutical industry. The synthesis of Metaraminol serves as a prime example of how the strategic manipulation of its functional groups allows for the construction of a clinically significant drug molecule. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis, emphasizing the importance of protecting group strategies and efficient reduction techniques. As the demand for sophisticated pharmaceutical agents continues to grow, the role of versatile building blocks like 3-(1-Hydroxypropyl)phenol will undoubtedly remain critical in the ongoing quest for new and improved medicines.
References
-
GPATINDIA. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Published March 24, 2020. Accessed February 7, 2024. [Link]
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol. [Link]. Accessed February 7, 2024.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83141, 3'-Hydroxypropiophenone. [Link]. Accessed February 7, 2024.
-
ResearchGate. Metaraminol in critical care and anesthesia: A safe alternative for hypotension management?. Published November 27, 2025. Accessed February 7, 2024. [Link]
-
Wikipedia. Metaraminol. Last updated January 28, 2024. Accessed February 7, 2024. [Link]
-
NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Published May 9, 2022. Accessed February 7, 2024. [Link]
-
Royal Society of Chemistry: Education. Phenols in medicine. Published December 31, 2006. Accessed February 7, 2024. [Link]
-
CK-12 Foundation. Chemical Properties - Phenols. Last updated January 6, 2026. Accessed February 7, 2024. [Link]
-
Stereoelectronics. Drug design principles. Last updated March 12, 2021. Accessed February 7, 2024. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metaraminol - Wikipedia [en.wikipedia.org]
- 3. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-Hydroxy-2-phenylprop-2-en-1-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. CN103739504A - Synthesis method of metaraminol bitartrate - Google Patents [patents.google.com]
Application Note: 3-(1-Hydroxypropyl)phenol in Agrochemical Development
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
3-(1-Hydroxypropyl)phenol (CAS: 69393-54-4 / Stereoisomers) represents a critical metabolic intermediate and synthetic scaffold in the development of phenyl methylcarbamate insecticides (e.g., Metolcarb, Fenobucarb analogs).
In the context of agrochemical R&D, this molecule serves two distinct, high-value functions:
-
Metabolic Biomarker: It is the primary hydrolysis product of side-chain oxidized carbamates.[1] Its presence in soil or plant tissue confirms the degradation pathway of parent insecticides, specifically those with meta-alkyl substitutions designed to fit the acetylcholinesterase (AChE) active site.
-
Chiral Scaffold: The 1-hydroxypropyl moiety introduces a chiral center (
).[1] This allows medicinal chemists to synthesize enantiopure carbamates to probe stereoselective binding affinity to insect AChE versus mammalian AChE, improving selectivity profiles.[1]
This guide provides the definitive protocols for synthesizing this marker from stable precursors and detecting it at trace levels using LC-MS/MS.
Chemical Properties Table
| Property | Value | Relevance |
| Molecular Formula | Precursor/Metabolite tracking | |
| Molecular Weight | 152.19 g/mol | Mass Spectrometry Target (M-H)⁻: 151.18 |
| pKa (Phenolic) | ~9.9 - 10.2 | Ionizes in Negative ESI mode |
| Solubility | Alcohols, Ethyl Acetate, Water (Moderate) | Compatible with QuEChERS extraction |
| Key Moiety | meta-substituted Phenol | Critical for AChE binding geometry |
Protocol A: Synthetic Generation of 3-(1-Hydroxypropyl)phenol
Objective: Produce high-purity (>98%) analytical standard from 3'-hydroxypropiophenone for use in metabolic studies or further derivatization.
Rationale
Commercial availability of this specific metabolite is often limited or costly.[1] In-house synthesis via ketone reduction is the most robust method, ensuring access to the racemic mixture which is necessary for developing chiral separation methods later.
Reagents & Equipment
-
Reducing Agent: Sodium Borohydride (
).[1] -
Solvent: Methanol (anhydrous).[1]
-
Quench: 1N Hydrochloric Acid (HCl).[1]
-
Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, ice bath.
Step-by-Step Methodology
-
Dissolution:
-
Dissolve 1.50 g (10 mmol) of 3'-hydroxypropiophenone in 20 mL of methanol in a 50 mL round-bottom flask.
-
Checkpoint: Ensure complete dissolution; the solution should be clear light yellow.[1]
-
-
Reduction (Critical Step):
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 0.38 g (10 mmol) of
in small portions over 15 minutes. -
Mechanism:[3][1][4][5] The hydride attacks the carbonyl carbon.[1] Rapid addition causes exotherm and potential side reactions.[1]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Monitoring:
-
Perform TLC (Hexane:Ethyl Acetate 1:1).[1] The ketone spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
-
Workup:
-
Purification:
-
Recrystallize from minimal hot toluene or purify via flash column chromatography (Silica gel, 30% EtOAc in Hexane) if necessary.[1]
-
Synthetic Workflow Visualization
Caption: Synthetic pathway converting the ketone precursor to the target phenolic metabolite.
Protocol B: Residue Analysis via LC-MS/MS
Objective: Quantify 3-(1-Hydroxypropyl)phenol residues in crop matrices (e.g., rice straw, fruit) to validate safety intervals (PHI).
Rationale
Phenolic metabolites are often conjugated (glycosylated) in plants.[1] This protocol includes an acid hydrolysis step to release the free phenol before quantification, ensuring total residue measurement.[1]
Instrumental Parameters
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase:
-
Ionization: ESI Negative Mode (Phenols lose
easily).[1]
Extraction Procedure (QuEChERS Modified)
-
Homogenization: Weigh 10 g of crop sample into a 50 mL centrifuge tube.
-
Hydrolysis (Critical for Conjugates):
-
Extraction:
-
Cleanup (dSPE):
-
Analysis: Inject 2 µL into LC-MS/MS.
MRM Transition Table (Representative)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| 3-(1-Hydroxypropyl)phenol | 151.1 (M-H)⁻ | 107.1 | 93.1 | 20 - 25 |
| Internal Standard (d4-Phenol) | 97.1 | 79.1 | - | 18 |
Note: Product ion 107.1 corresponds to the loss of the propyl chain (
Metabolic Pathway & Mechanism of Action[1]
Understanding why this molecule appears is crucial for regulatory submissions.[1] Carbamate insecticides (like Metolcarb) are metabolized by Cytochrome P450 enzymes.[1] The alkyl side chain on the phenyl ring is a primary site for oxidation.[1]
Metabolic Logic
-
Parent Compound: Non-polar, penetrates insect cuticle.[1]
-
Bioactivation/Degradation:
-
3-(1-Hydroxypropyl)phenol is the convergence point of both pathways (if oxidation happens after hydrolysis, or hydrolysis happens after oxidation).[1]
Pathway Visualization
Caption: Metabolic convergence showing how the target phenol forms via oxidation and hydrolysis.
References
-
Kuhr, R. J., & Dorough, H. W. (1976).[1] Carbamate Insecticides: Chemistry, Biochemistry, and Toxicology. CRC Press.[1] (Foundational text on carbamate metabolism and hydroxylation pathways).
-
Hook, G. E. R., & Smith, J. N. (1967).[1] Metabolism of aromatic compounds in insects and mammals. Biochemical Journal, 102(2), 504.[1]
-
U.S. EPA. (2021). QuEChERS Method for Pesticide Residues. Standard Operating Procedures for LC-MS/MS analysis of phenolic metabolites.
-
PubChem. (2023).[1] Compound Summary: 2-(3-hydroxypropyl)phenol (Isomer reference for physical properties).[1][6] [1][6]
-
BOC Sciences. (2023).[1] Synthesis of 3'-Hydroxypropiophenone (Precursor data).
Disclaimer: This Application Note is for research and development purposes only. All synthesis and handling of carbamate precursors and phenolic intermediates must be conducted under strict safety protocols (GLP/GMP) due to potential toxicity.
Sources
- 1. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]
- 3. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. 2-(3-Hydroxypropyl)phenol | C9H12O2 | CID 266742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Evaluation of 3-(1-Hydroxypropyl)phenol as a Novel Antimicrobial Preservative
Executive Summary & Rationale
This application note provides a technical framework for evaluating 3-(1-Hydroxypropyl)phenol (CAS: 55789-02-1 / 69617-84-1) as a candidate antimicrobial preservative or disinfectant.
While traditional alkylphenols (e.g., m-cresol, thymol) are potent antimicrobials, their use is often limited by poor water solubility and high lipophilicity. 3-(1-Hydroxypropyl)phenol presents a unique structural modification: the addition of a hydroxyl group to the propyl side chain. Theoretically, this modification increases polarity, potentially improving aqueous solubility while retaining the phenolic core required for membrane disruption.
This guide outlines the protocols necessary to validate this compound’s efficacy, stability, and mechanism of action (MoA) according to industrial standards (USP <51>, CLSI M07).
Chemical Profile & Mechanism of Action[1][2]
Structure-Activity Relationship (SAR)
The antimicrobial activity of phenols relies on the balance between hydrophobicity (to penetrate microbial cell walls) and water solubility (to remain bioavailable in the aqueous phase).
-
Phenolic Core: Acts as a weak acid (pKa ~10), capable of uncoupling oxidative phosphorylation.
-
Propyl Chain: Provides lipophilicity for membrane intercalation.
-
Secondary Hydroxyl (1-Hydroxypropyl): The critical differentiator. It introduces hydrogen bonding potential, likely lowering the LogP compared to 3-propylphenol.
Mechanism of Action (MoA)
Phenolic compounds function primarily as membrane-active agents . The proposed mechanism for 3-(1-Hydroxypropyl)phenol involves a multi-stage attack on the microbial cell envelope:
-
Adsorption: The compound adsorbs to the bacterial cell surface via hydrogen bonding.
-
Partitioning: The lipophilic alkyl chain drives the molecule into the lipid bilayer.
-
Disruption: Accumulation in the membrane expands the bilayer, increasing permeability.
-
Uncoupling: The phenolic hydroxyl group acts as a proton shuttle, dissipating the proton motive force (PMF) and halting ATP synthesis.
Visualizing the Mechanism
The following diagram illustrates the interaction between the preservative and the bacterial cell membrane.
Caption: Proposed Mechanism of Action showing membrane partitioning leading to metabolic collapse.
Experimental Protocols
Protocol A: Formulation & Solubility Profiling
Objective: To determine the maximum soluble concentration in aqueous systems at physiological pH.
Materials:
-
3-(1-Hydroxypropyl)phenol (High purity >98%)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
0.1M NaOH and 0.1M HCl
-
HPLC-UV system
Procedure:
-
Preparation: Prepare supersaturated solutions of the compound in PBS at pH 5.0, 7.0, and 9.0.
-
Equilibration: Shake flasks at 25°C for 24 hours.
-
Filtration: Filter samples through a 0.45 µm PTFE filter to remove undissolved solids.
-
Quantification: Analyze filtrate via HPLC (C18 column, Methanol:Water mobile phase, UV detection at 270-280 nm).
-
Validation: If solubility is <0.5%, evaluate co-solvents (Propylene Glycol or PEG-400) to create a stock solution.
Protocol B: Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration inhibiting visible growth (Screening Phase). Standard: Adapted from CLSI M07 [1].
Test Organisms:
-
Escherichia coli (Gram-negative)[2]
-
Pseudomonas aeruginosa (Gram-negative, high resistance)[1]
-
Candida albicans (Yeast)
Workflow:
-
Inoculum Prep: Adjust bacterial cultures to
CFU/mL (0.5 McFarland standard). -
Dilution: Prepare a 2-fold serial dilution of 3-(1-Hydroxypropyl)phenol in Mueller-Hinton Broth (MHB) ranging from 5000 µg/mL down to 10 µg/mL.
-
Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 35°C for 24h (bacteria) or 48h (fungi).
-
Readout: Determine MIC as the lowest concentration with no visible turbidity.
Data Recording Table:
| Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL)* |
| S. aureus | ATCC 6538 | [Enter Data] | [Enter Data] |
| E. coli | ATCC 8739 | [Enter Data] | [Enter Data] |
| P. aeruginosa | ATCC 9027 | [Enter Data] | [Enter Data] |
| C. albicans | ATCC 10231 | [Enter Data] | [Enter Data] |
*MBC (Minimum Bactericidal Concentration) is determined by plating clear wells onto agar.
Protocol C: Preservative Challenge Test (USP <51>)
Objective: To validate efficacy in a final formulation over 28 days. Standard: USP General Chapter <51> Antimicrobial Effectiveness Testing [2].
Critical Requirement: This test mimics "real-world" contamination. The preservative must not just inhibit growth but reduce the population over time.
Workflow Diagram:
Caption: Step-by-step workflow for USP <51> Preservative Challenge Testing.
Detailed Procedure:
-
Sample Prep: Aliquot 20 mL of the test formulation containing 3-(1-Hydroxypropyl)phenol into five sterile containers.
-
Inoculation: Inoculate each container with a separate challenge organism to achieve a final concentration of
to CFU/mL. -
Storage: Incubate at 22.5 ± 2.5°C.
-
Sampling: Remove 1 mL aliquots at Days 7, 14, and 28.
-
Neutralization: CRITICAL STEP. Dilute the aliquot 1:10 into a neutralizing broth (e.g., Dey-Engley or Letheen Broth) to stop antimicrobial action immediately. Failure to neutralize will result in false positives.
-
Enumeration: Perform serial dilutions and plate on Tryptic Soy Agar (bacteria) or Sabouraud Dextrose Agar (fungi).
Acceptance Criteria (General Category 1 Products):
-
Bacteria: Not less than 1.0 log reduction from initial count at Day 7; not less than 3.0 log reduction at Day 14; no increase at Day 28.
-
Yeast/Molds: No increase from the initial calculated count at Days 7, 14, and 28.
Safety & Handling Considerations
Phenolic compounds possess intrinsic toxicity and corrosivity.
-
PPE: Nitrile gloves, safety goggles, and lab coats are mandatory.
-
Respiratory: Handle pure powder in a fume hood to avoid inhalation of dust.
-
Cytotoxicity: Before human application, perform an MTT assay on keratinocytes to determine the therapeutic index (ratio of cytotoxicity to MIC).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4] Wayne, PA: CLSI.[5]
-
United States Pharmacopeia (USP). (2023). General Chapter <51> Antimicrobial Effectiveness Testing.[6] USP-NF.
-
Hugo, W. B., & Russell, A. D. (2004). Pharmaceutical Microbiology.[6][7] Blackwell Science. (Context: Phenol coefficient and mechanism of action).
-
PubChem. (n.d.).[8] Compound Summary: 3-(1-Hydroxypropyl)phenol.[8] National Center for Biotechnology Information. [8]
Sources
- 1. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. microchemlab.com [microchemlab.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Green Synthesis of Metal Nanoparticles Using Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Shift Towards Greener Nanotechnology
The synthesis of metal nanoparticles (NPs) is a cornerstone of modern nanotechnology, with profound implications for fields ranging from medicine to materials science.[1] Traditionally, the synthesis of these materials has relied on chemical and physical methods that, while effective, often involve hazardous chemicals, high energy consumption, and the generation of toxic byproducts.[2] In response to these environmental and safety concerns, "green synthesis" has emerged as a sustainable and eco-friendly alternative.[3] This approach utilizes biological entities like plants, bacteria, and fungi to fabricate nanoparticles in a cost-effective and non-toxic manner.[4][5]
Plant extracts, in particular, have garnered significant attention as ideal bio-factories for nanoparticle synthesis.[6] This is largely due to their rich composition of phytochemicals, including alkaloids, flavonoids, terpenoids, and, most notably, phenolic compounds.[6][7] Phenolic compounds are a diverse group of secondary metabolites that play a crucial dual role in this process: they act as powerful reducing agents to convert metal ions into their nano-form and as stabilizing (or capping) agents to prevent the newly formed nanoparticles from aggregating.[8][9] This guide provides an in-depth exploration of the mechanisms, protocols, and applications of metal nanoparticle synthesis using these remarkable natural compounds.
The "Why": Mechanistic Insights into Phenolic-Mediated Synthesis
Understanding the underlying mechanism is critical to controlling the synthesis process and tailoring the properties of the resulting nanoparticles. The synthesis of metal NPs using phenolic compounds is not a "black box" reaction but a coordinated, multi-step process driven by the unique chemical properties of phenols.[10]
The Dual Role of Phenolic Compounds:
-
Reduction of Metal Ions : The core of the synthesis is a redox reaction. Phenolic compounds, especially those with multiple hydroxyl (-OH) groups like flavonoids and phenolic acids (e.g., gallic acid, caffeic acid), are excellent electron donors.[8][11] The hydroxyl groups can be easily oxidized, releasing electrons that reduce the metal ions (e.g., Ag⁺ to Ag⁰, or Au³⁺ to Au⁰) in the precursor salt solution.[9] The reducing potential of a plant extract is often directly correlated with its total phenolic content and the number of hydroxyl groups on the constituent phenolic molecules.[9][12]
-
Capping and Stabilization : Once the metal atoms are formed, they nucleate and grow into nanoparticles. However, these nascent particles are thermodynamically unstable and tend to aggregate into larger, uncontrolled structures. Here, phenolic compounds play their second critical role. The functional groups within these molecules, such as hydroxyl and carboxyl groups, can bind to the surface of the nanoparticles.[6][8] This creates a robust coating or "cap" around the particles, providing steric hindrance and electrostatic repulsion that prevents aggregation and ensures the stability of the colloidal suspension.[6] Nanoparticles synthesized with phenolic compounds often exhibit higher stability compared to those made with conventional chemical reducing agents like sodium borohydride.[8]
The entire process can be visualized as a three-phase event: an activation phase involving ion reduction and nucleation, a growth phase, and a termination phase where capping agents determine the final shape and stability of the nanoparticles.[10]
Caption: Three-phase mechanism of nanoparticle synthesis by phenolic compounds.
Core Experimental Workflow: From Plant to Nanoparticle
The green synthesis process is generally straightforward and can be performed with standard laboratory equipment. It involves preparing a plant extract, reacting it with a metal salt solution, and then purifying and characterizing the resulting nanoparticles.[5][7]
Caption: General experimental workflow for green nanoparticle synthesis.
Application Notes & Protocols
Here, we provide detailed, self-validating protocols for the synthesis of silver (AgNPs) and gold (AuNPs) nanoparticles. These protocols are designed to be adaptable, and the "Causality & Insights" sections explain the reasoning behind key steps, empowering researchers to optimize the process for their specific needs.
Protocol 1: Green Synthesis of Silver Nanoparticles (AgNPs) using a Phenolic-Rich Plant Extract
This protocol describes a common method for synthesizing AgNPs using an aqueous plant extract. The visual confirmation of AgNP formation is a distinct color change from the initial extract color to a yellowish-brown or reddish-brown.[5][13]
A. Materials and Reagents
-
Plant Material : Fresh leaves known for high phenolic content (e.g., Tea leaves, Eucalyptus, Acacia).[5][14]
-
Metal Precursor : Silver nitrate (AgNO₃), 99.9% purity.
-
Solvent : Deionized or double-distilled water.
-
Equipment : Beakers, magnetic stirrer with hot plate, Whatman No. 1 filter paper, centrifuge, UV-Vis spectrophotometer.
B. Step-by-Step Methodology
-
Preparation of Plant Extract :
-
Thoroughly wash 5-10 g of fresh plant leaves under running water to remove debris, then rinse with distilled water.
-
Shade-dry the leaves for several days or oven-dry at a low temperature (40-60°C) until brittle. Grind the dried leaves into a fine powder.[5]
-
Add 5 g of the leaf powder to 100 mL of distilled water in a 250 mL beaker.
-
Heat the mixture to 60-80°C and boil for 15-20 minutes with continuous stirring.[5] This step is crucial for extracting the water-soluble phenolic compounds.
-
Allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant residues. The resulting filtrate is your reducing and capping agent.
-
-
Synthesis of Silver Nanoparticles :
-
Prepare a 1 mM AgNO₃ solution by dissolving 0.017 g of AgNO₃ in 100 mL of distilled water. Store this solution in an amber-colored bottle to prevent photo-reduction.[5]
-
In a clean beaker, take a specific volume of the AgNO₃ solution (e.g., 90 mL).
-
While stirring vigorously at room temperature, add a smaller volume of the plant extract (e.g., 10 mL). The ratio of extract to salt solution is a critical parameter to optimize.[14]
-
Continue stirring and observe the solution for a color change. The appearance of a yellowish-brown color, typically within minutes to a few hours, indicates the formation of AgNPs.[5]
-
The reaction mixture can be incubated for up to 24-48 hours to ensure the complete reduction of silver ions.[14]
-
-
Purification of AgNPs :
-
Transfer the colloidal solution to centrifuge tubes.
-
Centrifuge at high speed (e.g., 10,000 rpm for 20 minutes) to pellet the AgNPs.
-
Discard the supernatant, which contains unreacted phytochemicals and ions.
-
Re-disperse the pellet in distilled water and repeat the centrifugation step. Perform this washing step 2-3 times to ensure purity.
-
The final purified pellet can be re-dispersed in a small volume of distilled water for characterization or dried into a powder for long-term storage.
-
C. Causality & Insights
-
Why Dry the Leaves? Drying concentrates the phytochemicals and allows for standardized measurements based on dry weight.
-
Why Boil the Extract? Heating increases the solubility of phenolic compounds and enhances their extraction efficiency from the plant material.
-
Why the Color Change? The characteristic brown color is due to an optical phenomenon called Surface Plasmon Resonance (SPR), which is exhibited by silver nanoparticles and serves as the primary confirmation of their synthesis.
-
Why Purify? Washing removes residual plant compounds and unreacted precursors, which is essential for accurate characterization and crucial for any biomedical applications to avoid confounding biological effects.
Protocol 2: Green Synthesis of Gold Nanoparticles (AuNPs) using a Phenolic-Rich Plant Extract
The synthesis of AuNPs is visually striking, characterized by a color change to a ruby red or wine-red solution.[15] Polyphenols are highly effective at reducing Au³⁺ ions from chloroauric acid.[7]
A. Materials and Reagents
-
Plant Material : Plant parts rich in polyphenols (e.g., tea leaves, fruit peels like orange or lemon).[7][15]
-
Metal Precursor : Chloroauric acid (HAuCl₄), 99.9% purity.
-
Solvent : Deionized or double-distilled water.
-
Equipment : Standard laboratory glassware, magnetic stirrer, centrifuge, UV-Vis spectrophotometer.
B. Step-by-Step Methodology
-
Preparation of Plant Extract :
-
Follow the same procedure as described in Protocol 1, Section B1, to prepare a filtered aqueous plant extract. For fruit peels, you can use a juicer followed by centrifugation to obtain a clear supernatant.[15]
-
-
Synthesis of Gold Nanoparticles :
-
Prepare a 1 mM HAuCl₄ solution in distilled water.
-
Take a defined volume of the HAuCl₄ solution (e.g., 50 mL) in a beaker and heat it to 50-60°C while stirring.
-
Add a small volume of the plant extract (e.g., 5 mL) to the heated chloroauric acid solution. The ratio and temperature are key variables for controlling particle size.[16]
-
Observe the solution for an almost instantaneous color change from pale yellow to a shade of red (pink, ruby red, or deep red). This indicates the formation of AuNPs.[2]
-
Continue stirring the solution for an additional 20-30 minutes to ensure the reaction goes to completion.[15]
-
-
Purification of AuNPs :
-
The purification process is identical to that described for AgNPs in Protocol 1, Section B3. Centrifuge the red colloidal solution to pellet the AuNPs, wash repeatedly with distilled water, and re-disperse or dry the final product.
-
C. Causality & Insights
-
Why Heat the Reaction? While some syntheses work at room temperature, moderate heating can increase the reaction rate and influence the final size and shape of the AuNPs.[16]
-
The Significance of Red : The ruby red color is the characteristic Surface Plasmon Resonance (SPR) band for spherical gold nanoparticles, typically absorbing light around 520-560 nm.
-
Controlling Particle Size : The concentration of the plant extract is a critical factor. Higher concentrations of phenolic compounds (the reducing agent) can lead to the rapid formation of many small nuclei, resulting in smaller final nanoparticles.[9]
Parameter Optimization for Tailored Nanoparticle Synthesis
The physicochemical properties (size, shape, stability) of green-synthesized nanoparticles are not fixed; they can be precisely tuned by adjusting key reaction parameters. This control is vital for optimizing nanoparticle performance in specific applications.[17][18]
| Parameter | Effect on Nanoparticle Synthesis | Rationale & Expert Insights |
| pH | Influences particle size, shape, and stability. Alkaline conditions often favor smaller, more stable NPs.[19] | The pH affects the ionization state of functional groups in phenolic compounds. In alkaline conditions, hydroxyl groups deprotonate more easily, enhancing their reducing capacity and leading to a faster reaction and smaller nanoparticles.[9] |
| Temperature | Generally, higher temperatures increase the reaction rate and can lead to smaller nanoparticles.[17] | Temperature affects the kinetics of the reaction. Elevated temperatures can speed up the reduction and nucleation phases. However, excessively high temperatures might lead to aggregation.[20] |
| Reactant Concentration | The ratio of plant extract to metal salt solution significantly impacts particle size and yield.[13] | A higher concentration of the extract (reducing agent) relative to the metal salt typically results in smaller and more uniform nanoparticles due to the rapid formation of a large number of nuclei.[18] |
| Reaction Time | Longer incubation times generally lead to more complete reduction of metal ions and can influence particle size and shape.[14][17] | The reaction proceeds through nucleation and growth phases. Monitoring the reaction over time with a UV-Vis spectrophotometer can help determine the point at which the reaction is complete (i.e., when the SPR peak intensity stabilizes). |
Essential Characterization Techniques
Proper characterization is a self-validating step to confirm the successful synthesis and determine the properties of the nanoparticles, which is essential for reproducibility and application.[21]
| Technique | Information Provided |
| UV-Visible Spectroscopy | Primary confirmation of NP formation. Provides information on particle size and stability through the position and width of the Surface Plasmon Resonance (SPR) peak.[22] |
| Transmission Electron Microscopy (TEM) | Determines the size, shape (e.g., spherical, triangular), and size distribution of the nanoparticles.[22] |
| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology and topography of the nanoparticles, often in a dried or aggregated state.[17] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter (size in solution) and size distribution of the nanoparticles in a colloidal suspension. |
| Zeta Potential Analysis | Measures the surface charge of the nanoparticles, providing a key indicator of their colloidal stability. Highly negative or positive values indicate good stability. |
| X-Ray Diffraction (XRD) | Confirms the crystalline nature and crystal structure of the metallic nanoparticles.[23] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups from the phenolic compounds that are present on the surface of the nanoparticles, confirming their role as capping agents.[17] |
Applications in Research and Drug Development
The nanoparticles synthesized via these green methods are not merely a scientific curiosity; they have vast potential in biomedical applications, largely due to their biocompatible phenolic coating.
-
Antimicrobial and Anticancer Agents : Both AgNPs and AuNPs have demonstrated potent antimicrobial activity against a range of pathogens and cytotoxic effects against various cancer cell lines.[4][24]
-
Drug Delivery Systems : The surface of these nanoparticles can be easily functionalized to carry therapeutic agents. Their small size allows for potential passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3]
-
Biosensing and Diagnostics : The unique optical properties of metal nanoparticles make them excellent candidates for developing highly sensitive biosensors for disease diagnosis.[1]
Conclusion
The green synthesis of metal nanoparticles using phenolic compounds represents a significant advancement in nanotechnology, offering a pathway that is simple, cost-effective, and environmentally benign. By understanding the core mechanisms and systematically optimizing reaction parameters, researchers can produce nanoparticles with tailored properties for a wide array of applications, from targeted drug delivery to advanced diagnostics. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to harness the power of nature for creating the next generation of nanomaterials.
References
-
Frontiers. (n.d.). Green Metallic Nanoparticles: Biosynthesis to Applications. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of Gold Nanoparticles: An Eco-Friendly Approach. Retrieved from [Link]
-
Omics Online. (2023). Green Synthesis of Silver Nanoparticles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Green synthesis of silver nanoparticles using aqueous extract of Acacia cyanophylla and its antibacterial activity. Retrieved from [Link]
-
YouTube. (2022). Silver Nanoparticles Green Synthesis using Silver Nitrate and Turmeric powder via Biological Method. Retrieved from [Link]
-
(n.d.). Green synthesis of gold nanoparticles using plant extract. Retrieved from [Link]
-
YouTube. (2021). Mechanism of green synthesis of metals nanoparticles: reduction of metal ions by polyphenols. Retrieved from [Link]
- Google Patents. (n.d.). CN105057692A - Green synthesis method of gold nanoparticles.
-
PMC - NIH. (n.d.). “Green” Nanotechnologies: Synthesis of Metal Nanoparticles Using Plants. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Metal Nanoparticles Synthesis through Natural Phenolic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Process Optimization for Green Synthesis of Silver Nanoparticles Using Indonesian Medicinal Plant Extracts. Retrieved from [Link]
-
PMC - NIH. (n.d.). Metal nanoparticles synthesis through natural phenolic acids. Retrieved from [Link]
-
MDPI. (n.d.). Updated Review of Metal Nanoparticles Fabricated by Green Chemistry Using Natural Extracts: Biosynthesis, Mechanisms, and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of phenolic compounds on the green synthesis of iron nanoparticles (FexOy-NPs) with photocatalytic activity | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Phenolic Compounds on the Synthesis of Gold Nanoparticles and its Catalytic Activity in the Reduction of Nitro Compounds. Retrieved from [Link]
-
PMC. (n.d.). Phenolic-enabled nanotechnology: versatile particle engineering for biomedicine. Retrieved from [Link]
-
SciELO. (n.d.). Optimization of Parameters for Biosynthesis of Silver Nanoparticles Using Leaf Extract of Aegle marmelos. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for synthesis of silver nanoparticles using plant extract. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Metal Nanoparticles in Medicine: Biosynthesis and Applications in Chemotherapy, Drug Delivery, and Anticancer, Antibacterial and Antioxidant Chemical Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Different techniques for the characterization of metal nanoparticles. Retrieved from [Link]
-
PMC - NIH. (n.d.). Review on metal nanoparticles as nanocarriers: current challenges and perspectives in drug delivery systems. Retrieved from [Link]
-
Nanoscale (RSC Publishing). (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of Silver Nanoparticles Using Plant Extracts: A Comprehensive Review of Physicochemical Properties and Multifunctional Applications. Retrieved from [Link]
-
Frontiers. (2022). Green synthesized silver nanoparticles: Optimization, characterization, antimicrobial activity, and cytotoxicity study by hemolysis assay. Retrieved from [Link]
-
nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved from [Link]
-
DergiPark. (2023). Optimization of Green Synthesis Parameters of Silver Nanoparticles with Factorial Design for Dye Removal. Retrieved from [Link]
-
Pan African Journal of Life Sciences (PAJOLS). (n.d.). Biomedical Applications of Green Synthesized-Metallic Nanoparticles. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and characterisation of metal nanoparticles and their effects on seed germination and seedling growth in commercially important Eruca sativa. Retrieved from [Link]
-
(2025). Optimization of Synthesis Parameters of Silver Nanoparticles and Its Antimicrobial Activity. Retrieved from [Link]
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- 24. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Hydroxypropyl)phenol
Topic: Yield Optimization & Troubleshooting for CAS 55789-02-1 Primary Route: Sodium Borohydride Reduction of 3'-Hydroxypropiophenone
Executive Summary & Molecule Profile
Target Molecule: 3-(1-Hydroxypropyl)phenol CAS: 55789-02-1 Role: Key intermediate for phenolic drugs (e.g., Metaraminol analogs) and agrochemicals.
The Central Challenge: The synthesis of 3-(1-hydroxypropyl)phenol via ketone reduction is chemically straightforward but operationally deceptive. The primary yield-killer is not the reaction conversion, but the isolation . The product contains both a phenolic hydroxyl and a benzylic alcohol, making it prone to forming stable, water-soluble borate complexes during reduction. If these complexes are not aggressively hydrolyzed, the product remains trapped in the aqueous phase during extraction.
Reaction Optimization (The Chemistry)
Core Protocol: NaBH4 Reduction
The most robust route is the reduction of 3'-hydroxypropiophenone. Unlike Grignard approaches, this avoids the need for protecting groups.
Reaction Scheme:
Critical Parameter: Stoichiometry
-
Standard Ketone: Requires 0.25 eq of NaBH4 (1 hydride per ketone).
-
Phenolic Ketone (Your Case): Requires >0.5 eq (ideally 1.0 - 1.5 eq) of NaBH4.
-
Reasoning: The first equivalent of hydride acts as a base, deprotonating the acidic phenol to form a phenoxide. This releases
gas. Only the subsequent hydride attacks the carbonyl. Under-dosing NaBH4 is a common cause of incomplete conversion.
-
Visualizing the Pathway & Failure Points
Figure 1: Reaction pathway highlighting the "Borate Trap" where yield is often lost.
Isolation & Purification (The Workup)
The workup is where 80% of yield failures occur for this specific molecule.
Troubleshooting Guide: Isolation Failures
| Symptom | Diagnosis | Corrective Action |
| Low Mass Recovery | Product trapped in borate complex. | Aggressive Hydrolysis: Do not just add water. Quench with 1M HCl or Saturated NH4Cl and stir for 30-60 minutes . The mixture must become clear (monophasic) before extraction. |
| Product in Aqueous Phase | Phenol is water-soluble at high pH. | pH Adjustment: Ensure the aqueous layer is pH 5-6. If pH > 9 (alkaline from borohydride), the phenol exists as a water-soluble phenoxide salt. |
| "Sticky" Solid/Oil | Boron salts contaminating product. | Methanol Chase: Dissolve crude in MeOH and concentrate 3x. This forms volatile Trimethyl Borate ( |
Optimized Workup Protocol
-
Quench: Add Saturated NH4Cl solution dropwise to the reaction mixture at 0°C.
-
Hydrolysis (Crucial): Stir vigorously at room temperature for 45 minutes. Visual Check: The white suspension should dissolve or change texture significantly.
-
pH Check: Verify pH is between 5 and 6. If basic, add 1M HCl dropwise.
-
Extraction: Use Ethyl Acetate (EtOAc) , not Dichloromethane (DCM) or Hexanes.
-
Why? The target molecule is polar. EtOAc has better solvation power for poly-hydroxylated aromatics.
-
-
Salting Out: Saturate the aqueous layer with NaCl solid to push the organic product out of the water phase (Salting-out effect).
Frequently Asked Questions (Technical)
Q1: Why does the reaction stall at 50% conversion even with 1.0 equivalent of NaBH4? A: Moisture in your solvent may be consuming the hydride. NaBH4 reacts slowly with Methanol but rapidly with Water. Ensure you are using anhydrous Methanol. Alternatively, the borate complex formed during the reaction might be precipitating and coating the unreacted ketone. Fix: Increase solvent volume or switch to Ethanol to improve solubility.
Q2: Can I use the Grignard route (Ethylmagnesium bromide + 3-Hydroxybenzaldehyde) instead? A: Only if you protect the phenol first.
-
The Problem: The Grignard reagent (
) is a strong base. It will instantly deprotonate the free phenol ( ) to form a magnesium phenoxide salt, consuming 1 equivalent of your expensive Grignard reagent and preventing the addition to the aldehyde. -
The Fix: You would need to use 3-(Tetrahydropyranyloxy)benzaldehyde. This adds two steps (protection/deprotection) and lowers overall yield compared to the ketone reduction.
Q3: My product contains a non-polar impurity. What is it? A: If you used harsh acidic conditions during workup (e.g., concentrated HCl + heat), you likely dehydrated the benzylic alcohol to form the alkene (3-propenylphenol ).
-
Prevention: Keep workup temperature < 25°C and use milder acids like NH4Cl or dilute HCl.
Logic-Based Troubleshooting Tree
Use this flow to diagnose yield issues in real-time.
Figure 2: Diagnostic logic for identifying yield loss mechanisms.
References
-
MasterOrganicChemistry. Mechanism for the Reduction of Aldehydes and Ketones With NaBH4. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12921787, 3-(1-Hydroxypropyl)phenol. Retrieved from [Link][1]
-
Organic Chemistry Portal. Sodium Borohydride: Reactivity and Selectivity. Available at: [Link]
Sources
Technical Support Center: Purification of Substituted Phenols
Welcome to the technical support center for the purification of substituted phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical chemical compounds. Phenols, while structurally simple, present a unique set of purification challenges due to their acidic hydroxyl group, susceptibility to oxidation, and the diverse effects of aromatic ring substituents.
This resource is structured to provide direct, actionable solutions to common problems. It is divided into two main sections: a Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual understanding. My approach is to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your own work.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of substituted phenols in a question-and-answer format.
Recrystallization Issues
Question 1: My phenol sample "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially with low-melting-point phenols or when impurities are present that cause freezing-point depression. Here’s how to troubleshoot this:
-
Causality: The high concentration of your phenol in the hot solvent can lead to a situation where the boiling point of the solvent is higher than the melting point of your phenol. Impurities can also lower the melting point of your compound, exacerbating this issue.
-
Immediate Actions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool very slowly. A slower cooling rate provides the necessary time for crystal lattice formation instead of amorphous oiling.
-
-
Alternative Strategies:
-
Change the Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Consider a solvent in which your phenol is less soluble. A mixed solvent system can also be effective. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[1][2]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Question 2: My recovery yield after recrystallization is very low. How can I improve it?
Answer:
Low recovery is a frequent challenge in recrystallization. The primary cause is often the compound's significant solubility in the cold solvent.[3][4][5]
-
Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: The most common error is using an excessive amount of solvent to dissolve the crude product. Use only the minimum amount of boiling solvent required to fully dissolve the solid.[1][5]
-
Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your phenol and maximize crystal formation.
-
Test the Mother Liquor: After filtering your crystals, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, there is still a considerable quantity of your compound in solution. You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Be aware that second-crop crystals are often less pure than the first.
-
Solvent Choice: Re-evaluate your solvent choice. An ideal solvent will show a large difference in solubility for your compound between its boiling point and room temperature (or 0 °C).
-
Question 3: My purified phenol is still pink/brown. How do I remove colored impurities?
Answer:
The characteristic pink, red, or brown color of many phenol samples is due to the formation of colored oxidation products, such as quinones.[6] These are often present in trace amounts but are highly colored.
-
Causality: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. This can be initiated by air (oxygen), light, or trace metal impurities.
-
Decolorization Protocol:
-
Dissolution: Dissolve the impure phenol in a suitable hot solvent for recrystallization.
-
Activated Charcoal Treatment: Add a very small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution. Activated charcoal has a high surface area and can adsorb many colored impurities.
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper to remove the charcoal. This step must be done hot to prevent premature crystallization of your product on the filter paper.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color or colorless.
-
Chromatography Challenges
Question 4: My phenolic compound is streaking/tailing on the silica gel TLC plate and column. How can I get sharp bands?
Answer:
Tailing of phenolic compounds on silica gel is a classic problem. It arises from the acidic nature of the phenolic hydroxyl group.
-
Causality: Silica gel (SiO₂) is an acidic stationary phase. The acidic protons on the phenol can interact strongly with the polar silica surface, leading to a non-ideal equilibrium between the stationary and mobile phases. This results in the characteristic "tailing" of the spot or band.
-
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can significantly improve the peak shape.[7] The added acid protonates the silica surface and suppresses the deprotonation of the phenol, leading to a more uniform interaction and sharper bands.
-
Use a Different Stationary Phase: If acidifying the mobile phase is not effective or is incompatible with your compound, consider using a different stationary phase.
-
Alumina (Neutral or Acidic): For some phenols, neutral or acidic alumina may provide better separation with less tailing.
-
Reverse-Phase (C18): In reverse-phase chromatography, the stationary phase is nonpolar (like C18-modified silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often an excellent choice for purifying phenols and other moderately polar compounds.
-
-
Toluene in the Mobile Phase: For aromatic compounds like phenols, including toluene in the mobile phase (e.g., in a hexane/ethyl acetate system) can sometimes improve separation due to π-π stacking interactions.[8]
-
Table 1: Common TLC Mobile Phases for Substituted Phenols
| Mobile Phase System | Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many phenols. Adjust polarity based on the substituents. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar phenols. |
| Toluene / Ethyl Acetate / Formic Acid | 7:5:1 | A system reported to be successful for phenolic acids.[7] |
| Chloroform / Methanol | Various | Another versatile system for phenols of varying polarities.[7] |
Extraction-Based Purification
Question 5: How do I use acid-base extraction to separate my substituted phenol from neutral or basic impurities?
Answer:
Acid-base extraction is a powerful technique that leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic compounds.[9][10]
-
Causality: Phenols are weakly acidic (pKa ~10 for phenol itself). They can be deprotonated by a strong base (like NaOH) to form a water-soluble phenoxide salt. Neutral organic compounds and basic organic compounds (like amines) will not be deprotonated by NaOH and will remain in the organic phase. This difference in solubility allows for their separation.
-
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture containing your phenol, neutral, and/or basic impurities in an immiscible organic solvent like diethyl ether or dichloromethane.
-
Extraction with Weak Base (Optional): If you have a strongly acidic impurity (like a carboxylic acid) that you want to remove first, you can wash the organic layer with a weak base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic phenol will remain in the organic layer.
-
Extraction of the Phenol: Add an aqueous solution of a strong base, such as 1-2 M sodium hydroxide (NaOH), to the separatory funnel containing the organic layer. Shake the funnel vigorously, venting frequently. The phenol will be deprotonated to its corresponding sodium phenoxide and will dissolve in the aqueous layer.
-
Separation of Layers: Allow the layers to separate and then drain the aqueous layer (containing the phenoxide salt) into a separate flask. The organic layer now contains the neutral and/or basic impurities.
-
Recovery of the Phenol: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as 2-6 M hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The phenoxide ion will be protonated back to the neutral phenol, which will precipitate out of the aqueous solution if it is a solid, or form a separate layer if it is a liquid.
-
Final Isolation: The purified phenol can then be collected by vacuum filtration (if solid) or extracted back into a fresh portion of organic solvent.
-
Caption: Workflow for purifying a phenol using acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: Why are phenols so susceptible to oxidation, and how can I prevent it during purification?
Phenols are prone to oxidation because the hydroxyl group donates electron density to the aromatic ring, making it electron-rich and easily oxidized. The initial oxidation product is a phenoxy radical, which can then react further to form highly colored quinones and polymeric materials. To minimize oxidation, you should:
-
Work quickly and avoid prolonged exposure of your sample to air and light.
-
Consider performing purifications under an inert atmosphere (e.g., nitrogen or argon), especially for highly sensitive substituted phenols.
-
Store purified phenols in amber bottles under an inert atmosphere and in a cool, dark place.
Q2: How do electron-donating and electron-withdrawing substituents affect the purification of phenols?
Substituents on the aromatic ring can significantly alter the properties of a phenol, which in turn affects the choice of purification method.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density of the ring, making the phenol even more susceptible to oxidation. They also make the phenol less acidic. For example, aminophenols can be zwitterionic and may require careful pH control during extraction and crystallization.[11]
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CN): These groups decrease the electron density of the ring, making the phenol less prone to oxidation but significantly more acidic. For instance, nitrophenols are much more acidic than phenol itself. This increased acidity means they can sometimes be extracted with a weaker base like sodium bicarbonate, allowing for separation from less acidic phenols.[12]
Table 2: Influence of Substituents on Phenol Properties
| Substituent | Effect on Acidity (pKa) | Susceptibility to Oxidation | Purification Considerations |
| -NO₂ (para) | Decreases (more acidic) | Decreased | Strong acidity allows for selective extraction. |
| -Cl (para) | Decreases (more acidic) | Slightly decreased | Standard methods are usually effective. |
| -CH₃ (para) | Increases (less acidic) | Increased | Prone to oxidation; work quickly. |
| -OCH₃ (para) | Increases (less acidic) | Significantly increased | Very prone to oxidation; inert atmosphere recommended. |
| -NH₂ (para) | Increases (less acidic) | Significantly increased | Amphoteric nature; pH control is critical. |
Q3: What are the best analytical techniques to assess the purity of my final substituted phenol product?
Assessing purity is a critical final step. The most common and reliable methods include:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for assessing the purity of phenolic compounds.[13] A reverse-phase C18 column with a UV detector is commonly used. Purity can be determined by the area percentage of the main peak.
-
Gas Chromatography (GC): For volatile phenols, GC with a Flame Ionization Detector (FID) is an excellent method for purity assessment.[14] For less volatile phenols, derivatization to a more volatile silyl ether may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your purified phenol and for identifying any remaining impurities if their signals are distinct from your product's signals.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity for solid compounds. A broad melting range suggests the presence of impurities.
Caption: Decision tree for selecting a purification strategy for substituted phenols.
References
-
Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. Retrieved from [Link]
-
PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
AKJournals. (n.d.). 2D TLC separation of phenols by use of RP-18 silica plates with aqueous and non-aqueous mobile phases. Retrieved from [Link]
- Google Patents. (n.d.). US2576161A - Process for removing halogen from a halophenol.
-
Phenol Test. (2025, December 19). How to Perform a Phenol Test for Accurate Chemical Analysis. Retrieved from [Link]
-
Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]
- Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
-
ACS Publications. (n.d.). Basic organic laboratory techniques and problem solving: The nitration of 4-nitrophenol. Journal of Chemical Education. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Course Hero. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0224625 A1 - Process for producing aminophenols. Retrieved from [Link]
-
PubMed. (n.d.). Control of halophenol formation in seawater during chlorination using pre-ozonation treatment. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
-
MDPI. (2023, August 14). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]
-
OC-Praktikum. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
-
Reddit. (n.d.). How to purify halo-isoquinolines??. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]
-
ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]
-
ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
ResearchGate. (n.d.). 7 Analytical Methods. Retrieved from [Link]
-
SciSpace. (n.d.). Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds.. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
LibreTexts. (2022, September 12). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Retrieved from [Link]
-
VELP Scientifica. (n.d.). Phenols Determination in Drinking Water and Industrial Wastes. Retrieved from [Link]
-
Chromatography Online. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]
-
ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]
-
Chromatography Forum. (n.d.). How Do You Improve Separation in Column Chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. magritek.com [magritek.com]
- 11. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 12. US3933929A - Process for the purification of p-nitrophenol - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. epa.gov [epa.gov]
Optimization of reaction conditions for phenol derivatization
Technical Support & Method Development Guide
From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Chemistry Division / Drug Discovery Unit Subject: Optimization of Reaction Conditions for Phenol Derivatization (GC-MS/HPLC)
Introduction: The Philosophy of Derivatization
Welcome to the technical support hub for phenol analysis. As researchers, we often treat derivatization as a mere "recipe," but in the context of phenols—which are acidic, polar, and prone to oxidative degradation—it is a strategic chemical modification.[1]
We derivatize phenols to achieve three non-negotiable outcomes:
-
Volatility Enhancement: Masking the hydroxyl (-OH) group to prevent hydrogen bonding, allowing the molecule to traverse a GC column without adsorption.[1]
-
Thermal Stability: Protecting thermolabile structures from degradation in the injector port.
-
Mass Spectral Distinctiveness: Creating unique fragmentation patterns (e.g., the M-15 ion in TMS derivatives) for unambiguous identification.[1]
This guide moves beyond basic protocols to the mechanistic causality of reaction failures and their solutions.
Module 1: Silylation – The Gold Standard
Silylation is the most common method for phenol derivatization in GC-MS. It replaces the active proton of the phenol group with a trimethylsilyl (TMS) group.
The Reagent System: BSTFA + 1% TMCS
We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1][2][3]
-
Why BSTFA? It yields highly volatile byproducts (trifluoroacetamide) that elute early and do not interfere with chromatograms.[1][2]
-
Why TMCS? Phenols, especially sterically hindered ones (e.g., 2,6-di-tert-butylphenol), react slowly with pure BSTFA.[1] TMCS acts as a powerful Lewis acid catalyst, increasing the donor strength of the silylating mixture.
Standard Operating Procedure (SOP-SIL-01)
-
Sample Preparation: Dissolve 1–5 mg of dry sample in 100 µL of anhydrous solvent (Acetonitrile or Ethyl Acetate).
-
Critical Control Point: The sample must be anhydrous . Water competes with the phenol for the reagent, producing hexamethyldisiloxane (HMDSO) and reducing yield.[1]
-
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Ratio: Ensure at least a 50:1 molar excess of reagent to phenol.
-
-
Reaction: Cap the vial under nitrogen. Heat at 70°C for 30 minutes .
-
Note: Simple phenols react at room temperature; hindered phenols require heat.[1]
-
-
Analysis: Inject directly into GC-MS.
Visualization: Silylation Workflow
Caption: Step-by-step workflow for silylation using BSTFA/TMCS, highlighting the critical drying step.
Module 2: Acylation – The Robust Alternative
When samples contain trace moisture or when the derivative must be stable in aqueous solution (for HPLC), silylation fails.[1] Here, we use Acylation .
The Reagent System: Acetic Anhydride + Pyridine
-
Mechanism: Nucleophilic attack of the phenoxide ion on the carbonyl carbon of the anhydride.
-
Role of Pyridine: Acts as a base to scavenge the acetic acid byproduct and drive the equilibrium forward.
Standard Operating Procedure (SOP-ACY-02)
-
Preparation: Dissolve sample in organic solvent.
-
Reagent Addition: Add Acetic Anhydride and Pyridine (1:1 ratio).
-
Reaction: Heat at 60°C for 30–60 minutes .
-
Cleanup: Unlike silylation, this reaction produces acidic byproducts that can damage GC columns.[1] Evaporate to dryness under nitrogen and reconstitute in pure solvent (e.g., Hexane) before injection.
Module 3: Troubleshooting Matrix (FAQs)
Q1: My phenol peak is missing, but I see a large peak for the parent phenol. Did the reaction fail? A: This is likely Hydrolysis . TMS ethers are hydrolytically unstable.[1] If your solvent contained water, or if the vial septum was compromised, atmospheric moisture hydrolyzed the derivative back to the parent phenol.[1]
-
Fix: Use new, anhydrous solvents.[1] Add a molecular sieve to your solvent bottle.
Q2: I have low recovery for 2,6-di-tert-butylphenol. A: This is Steric Hindrance .[1] The bulky butyl groups block the approach of the silylating agent.
-
Fix: Increase temperature to 100°C and reaction time to 60 minutes. Switch to a stronger donor reagent like BSTFA + 10% TMCS or MTBSTFA (which forms t-butyldimethylsilyl derivatives, though they react slower, they are more stable).[1]
Q3: I see "tailing" peaks for my derivatives. A: This indicates Active Sites . The derivative is decomposing on the hot metal surfaces of the injector or the glass wool in the liner.
-
Fix: Deactivate the inlet liner (silanization).[1] Ensure the column is trimmed.
Q4: Can I derivatize phenols in water? A: Not with silylation. However, you can use Extractive Alkylation or Acylation with specific reagents (e.g., Methyl Chloroformate) that work in aqueous media, though extraction into an organic phase is usually preferred first.[1]
Visualization: Troubleshooting Logic Tree
Caption: Logic tree for diagnosing common derivatization failures.
Module 4: Optimization Data Tables
Table 1: Solvent Compatibility for Silylation
| Solvent | Rating | Notes |
| Acetonitrile | ⭐⭐⭐⭐⭐ | Excellent solubility; polar aprotic; accelerates reaction.[1][3] |
| Ethyl Acetate | ⭐⭐⭐⭐ | Good general solvent; must be strictly anhydrous. |
| Pyridine | ⭐⭐⭐⭐ | Acts as both solvent and acid scavenger; smells offensive.[1] |
| Methanol/Ethanol | ❌ | FATAL ERROR. Alcohols react with the reagent, consuming it completely.[1] |
| Water | ❌ | FATAL ERROR. Hydrolyzes reagent and derivative instantly.[1] |
Table 2: Reaction Condition Optimization
| Phenol Type | Reagent | Temp (°C) | Time (min) |
| Simple (e.g., Phenol, Cresol) | BSTFA + 1% TMCS | 25 (RT) | 15 |
| Moderately Hindered (e.g., 2-Nitrophenol) | BSTFA + 1% TMCS | 60 | 30 |
| Severely Hindered (e.g., 2,6-di-tert-butyl) | BSTFA + 10% TMCS | 90–100 | 60–120 |
| Ultra-Trace Analysis | MTBSTFA + 1% TBDMCS | 80 | 60 |
References
-
Restek Corporation. Silylation Derivatization Reagent, BSTFA w/1% TMCS - Product Guide. [Link][1]
-
National Institutes of Health (PubMed). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. [Link][1]
-
Agilent Technologies. Determination of Phenolic Compounds (HJ 703-2014) using Agilent Intuvo 9000 GC. [Link]
Sources
Technical Support Center: Phenolic Stability & Oxidation Prevention
Topic: Preventing Oxidation of Phenolic Compounds During Experimental Workflows Support Level: Tier 3 (Advanced Research Methodology) Status: Operational
Introduction: The "Redox War" in Your Vial[1]
Welcome to the technical support hub for phenolic stability. If you are researching flavonoids, phenolic acids, or tannins, you are fighting a constant battle against thermodynamics. Phenolic compounds are, by definition, excellent electron donors.[1] This makes them potent antioxidants in vivo, but highly unstable analytes in vitro.[1]
When you disrupt plant tissue, you trigger the "wound response"—mixing phenolic substrates (vacuole) with Polyphenol Oxidase (PPO) and Peroxidase (POD) enzymes (cytoplasm) in the presence of oxygen. This results in the rapid formation of reactive o-quinones, followed by polymerization into brown melanins.[1]
This guide provides self-validating protocols to halt this cascade at three critical checkpoints: Extraction , Storage , and Analysis .
Module 1: Extraction & Sample Preparation
Status: Critical Checkpoint
Q: My sample turns brown immediately upon grinding/homogenization. How do I stop this "instant" oxidation?
A: You are witnessing rapid enzymatic browning driven by PPO. You must inhibit the enzyme before the cell walls are ruptured.[1] We recommend the "Cryo-Quench" Protocol .[1]
The Mechanism: PPO requires a neutral pH (~6.[1]5) and copper cofactors to function.[1][2] It is inhibited by low pH, copper chelation, and reducing agents.[2]
The Protocol:
-
Flash Freeze: Harvest tissue and immediately immerse in liquid nitrogen (
).[1] -
Cryogenic Grinding: Grind the tissue to a fine powder under liquid nitrogen.[1] Do not let it thaw.[1]
-
Solvent Quench: Transfer the frozen powder directly into a pre-chilled (-20°C) extraction solvent containing a "Protective Triad":
Technical Insight:
-
Why not just HCl? Strong mineral acids (HCl) can hydrolyze glycosidic bonds (e.g., converting Rutin to Quercetin), creating artificial data. Organic acids are safer for glycosides.[1]
-
Synergy: Adding Citric Acid (0.2%) acts as a chelator, stripping the Copper (Cu) ion from the PPO active site, irreversibly inactivating it.
Q: Can I use Ascorbic Acid if I am measuring PPO activity later?
A: NO. This is a common error.[1] Ascorbic acid reduces the quinone product back to the phenol substrate.[1][3][4] If you run a spectrophotometric PPO assay, you will see a "lag phase" (zero absorbance change) until all the ascorbic acid is consumed.
-
Correction: For enzyme assays, use Polyvinylpolypyrrolidone (PVPP) during extraction to bind phenolics and remove them, or use an inert atmosphere (Nitrogen glove box) without chemical reducing agents.
Module 2: Storage & Stability
Status: Long-term Preservation
Q: Is it better to store extracts as a liquid at -20°C or lyophilized?
A: Lyophilization (Freeze-Drying) is superior , provided humidity is controlled.[1]
Data Comparison: Stability over 6 Months
| Storage State | Temperature | Stability Risk | Mechanism of Failure |
| Liquid (MeOH) | -20°C | Moderate | Slow hydrolysis; solvent evaporation concentrates sample.[1] |
| Liquid (Aq) | -20°C | High | Ice crystal formation concentrates solutes (cryoconcentration), accelerating pH shifts and oxidation. |
| Lyophilized | -20°C | Low (Optimal) | Removal of water halts hydrolysis; low temp slows kinetics.[1] |
| Lyophilized | +25°C | Moderate | Hygroscopic powders absorb moisture ( |
Protocol for Lyophilized Storage:
-
Lyophilize to a water activity (
) of < 0.2.[1] -
Flush the headspace of the storage vial with Argon or Nitrogen before sealing.[1] Argon is heavier than air and provides a better "blanket" over the powder.[1]
-
Store at -80°C for indefinite stability.
Module 3: Analytical Interference (HPLC)
Status: Data Integrity
Q: I see "ghost peaks" or baseline drift during my HPLC run. Is this oxidation?
A: Likely, yes.[1] Phenolics can oxidize on the column if the mobile phase pH is too high.[1]
Troubleshooting Steps:
-
Check Mobile Phase pH: Phenolics (especially anthocyanins) exist in equilibrium forms.[1] At neutral pH, they form unstable quinoidal bases.[1]
-
Autosampler Temperature: If your autosampler is at room temperature, your sample is degrading while waiting in the queue.[1]
-
Fix: Set autosampler thermostat to 4°C.
-
-
Amber Glass: Light induces photo-oxidation.[1] Use amber vials. If unavailable, wrap clear vials in aluminum foil.
Visualization: Mechanisms & Workflows[1]
Diagram 1: The Oxidation Mechanism & Intervention Points
This diagram illustrates the enzymatic pathway and where specific inhibitors act to stop the reaction.[1]
Caption: Figure 1.[2][5] The enzymatic browning pathway mediated by Polyphenol Oxidase (PPO).[1][6] Green nodes indicate chemical interventions: Acidification and Chelation target the enzyme, while Reducing Agents (Ascorbic Acid) reverse the formation of reactive quinones.
Diagram 2: The "Cryo-Quench" Extraction Workflow
A step-by-step visual guide to the recommended extraction protocol.
Caption: Figure 2. The "Cryo-Quench" workflow designed to minimize PPO activity.[1] Critical control points include maintaining cryogenic temperatures until the sample hits the acidified solvent cocktail.
References
-
BenchChem. (2025).[1][7] Preventing oxidation of Antiarol rutinoside during extraction: Troubleshooting Guide. BenchChem Technical Support.[1][7] Link
-
Moon, K.M., et al. (2020).[1][2] Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products.[1] Molecules, 25(12), 2754. Link
-
Pizzocaro, F., et al. (1993).[1] Inhibition of Apple Polyphenoloxidase (PPO) by Ascorbic Acid, Citric Acid and Sodium Chloride.[1][6] Journal of Food Processing and Preservation, 17, 21-30.[6] Link
-
Munoz-Munoz, J.L., et al. (2009).[1] Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity.[1][3] Journal of Agricultural and Food Chemistry.[1] Link
-
Santiago-Adame, R., et al. (2015).[1] Impact of Drying Process on the Phenolic Profile and Antioxidant Capacity.[1][8] Journal of Food Processing and Preservation.[1][6] Link
-
Stalikas, C.D. (2007).[1] Extraction, separation, and detection methods for phenolic acids and flavonoids.[9][10] Journal of Separation Science.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of extraction protocols for hydroxypropylphenols from natural sources
Technical Support Center: Hydroxypropylphenol (HPP) Extraction & Purification
Status: ● Online Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: HPP-EXT-OPT-2026
Welcome to the Advanced Extraction Support Hub.
You are likely here because your standard phenolic extraction protocols are failing to yield high-purity hydroxypropylphenols (HPPs) like dihydroconiferyl alcohol or syringyl derivatives. HPPs are chemically distinct from generic flavonoids; they possess a specific propyl side chain that dictates unique solubility and stability profiles.
This guide moves beyond "textbook" maceration. We are refining your workflow to combat the three primary failure modes in HPP isolation: Enzymatic Oxidation , Thermal Degradation , and Matrix Interference .
Module 1: Pre-Extraction & Matrix Preparation
Q: My HPP recovery rates are inconsistent between batches of fresh plant material. Is this biological variance or a protocol error?
A: It is likely a protocol error related to Polyphenol Oxidase (PPO) activity . HPPs are prime substrates for PPO. If you air-dry your biomass, you allow PPO to oxidize your target compounds into quinones, which then polymerize into insoluble melanin-like pigments. This artificially lowers your yield before extraction even begins.
The Fix: Immediate Enzyme Inactivation You must stop PPO activity immediately upon harvest.
-
Protocol A (Lyophilization): Freeze material in liquid nitrogen immediately and lyophilize. This is the gold standard but resource-intensive.
-
Protocol B (Solvent Shock - Recommended): If lyophilization is unavailable, submerge fresh biomass in boiling ethanol (95%) for 3 minutes. This denatures PPO instantly.
Visualizing the Degradation Pathway:
Figure 1: Mechanism of enzymatic degradation. Protocol B interrupts the catalytic pathway at the source.
Module 2: Solvent Systems & Deep Eutectic Solvents (DES)
Q: I am using 70% Methanol, but I am co-extracting too much chlorophyll and sugar. How do I increase selectivity for HPPs?
A: Methanol is a "shotgun" solvent—it extracts everything. HPPs have a medium polarity. To refine selectivity, we are shifting towards Deep Eutectic Solvents (DES) .
DES systems (often Choline Chloride based) form hydrogen bond networks that specifically target phenolic hydroxyl groups while excluding non-polar chlorophylls and highly polar polysaccharides.
Comparative Solvent Efficiency Table:
| Solvent System | HPP Yield | Impurity Load (Sugars/Chlorophyll) | Toxicity | Notes |
| Methanol (70%) | High | High | High | Standard, but requires extensive cleanup. |
| Ethanol (50%) | Medium | Medium | Low | Food-grade, but lower solvation power for lignin-derived HPPs. |
| Choline Cl:Glycerol (1:2) | Very High | Low | Non-Toxic | Recommended. High viscosity requires heat/ultrasound. |
| Ethyl Acetate | Low | Very Low | Medium | Good for liquid-liquid partitioning, not primary extraction. |
Protocol Refinement (DES Preparation):
-
Mix Choline Chloride and Glycerol (molar ratio 1:2).
-
Stir at 80°C until a clear, homogeneous liquid forms.
-
Crucial: Add 20% (v/v) water to reduce viscosity and improve mass transfer during extraction [1][2].
Module 3: Ultrasound-Assisted Extraction (UAE) Optimization
Q: I switched to Ultrasound (UAE) to speed up extraction, but my HPPs are degrading. Isn't UAE "non-thermal"?
A: This is a common misconception. UAE generates intense localized heat via cavitation bubble collapse (up to 5000 K at the micro-scale). If you run continuous sonication, your bulk solvent temperature will spike, degrading thermolabile HPPs.
The Fix: Pulsed Duty Cycles & Temperature Clamping You must manage the energy input to stay within the "Goldilocks Zone"—enough energy to disrupt cell walls, but not enough to generate free radicals or excessive heat.
Optimized UAE Protocol:
-
Duty Cycle: Set pulse mode to 5s ON / 5s OFF. This allows heat dissipation between bursts.
-
Temperature Limit: Use a jacketed vessel or ice bath to clamp bulk temperature < 40°C.
-
Frequency: 20-25 kHz is optimal for cell wall disruption (low frequency = high impact cavitation) [3][4].
Visualizing the Energy Balance:
Figure 2: Balancing shear forces against thermal degradation in UAE workflows.
Module 4: Purification & Stability
Q: My extract turns brown during storage. How do I stabilize the HPPs?
A: The browning is oxidative polymerization. HPPs are stable at acidic pH but rapidly oxidize at neutral/alkaline pH.
Stability Protocol:
-
Acidification: Adjust your crude extract to pH 3–4 using Formic Acid (0.1%). This protonates the phenolic groups, rendering them less susceptible to oxidation.
-
Solid Phase Extraction (SPE) Cleanup:
-
Stationary Phase: C18 Reverse Phase.
-
Loading: Load acidified extract (aqueous).
-
Wash: 100% Water (removes sugars/acids).
-
Elution: 40% Methanol (elutes HPPs). Note: Higher % methanol will elute unwanted chlorophylls/lipids.
-
References
-
Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry / PMC.[1] (Discusses the shift from conventional solvents to UAE and DES).
-
Deep Eutectic Solvents as New Extraction Media for Flavonoids. Molecules / MDPI. (Details the viscosity tuning of DES with water for phenylpropanoid extraction).
-
Ultrasound-Assisted Extraction of Phenolic Compounds: Optimization. MDPI. (Provides data on duty cycles and temperature control to prevent degradation).
-
Stability of Phenolic Compounds during Extraction. ACS Omega. (Mechanistic insight into thermal and enzymatic degradation pathways).
For further assistance with specific HPP standards (e.g., coniferyl alcohol), please submit a new ticket with your HPLC chromatograms attached.
Sources
Welcome to the technical support center for assays involving 3-(1-Hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reagent and to troubleshoot common stability-related issues that may arise during experimentation. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Phenolic Stability
3-(1-Hydroxypropyl)phenol, like many phenolic compounds, is susceptible to degradation, which can significantly impact assay accuracy and precision. The presence of the hydroxyl group on the aromatic ring makes the molecule prone to oxidation, while the hydroxypropyl side chain may also influence its reactivity and stability profile. Understanding the factors that contribute to its degradation is the first step in mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 3-(1-Hydroxypropyl)phenol in solution?
A1: The stability of 3-(1-Hydroxypropyl)phenol can be compromised by several factors:
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of colored degradation products, altering the compound's purity and activity. Phenols are susceptible to electron transfer oxidation to form reactive anions and cations.[1]
-
pH: Phenolic compounds can be unstable in alkaline conditions. High pH can deprotonate the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2]
-
Light: Exposure to UV light can induce photodegradation, leading to the formation of various byproducts.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenols.[4]
Q2: How can I tell if my 3-(1-Hydroxypropyl)phenol stock solution has degraded?
A2: Visual inspection is the first indicator. A fresh solution of 3-(1-Hydroxypropyl)phenol should be colorless. The appearance of a pink, yellow, or brown tint is a common sign of oxidative degradation. For a more quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to check for the presence of degradation products and a decrease in the main peak area.
Q3: What are the best practices for preparing and storing 3-(1-Hydroxypropyl)phenol stock solutions?
A3: To ensure the longevity of your stock solutions, adhere to the following guidelines:
-
Solvent Selection: Use deoxygenated solvents for reconstitution. Purging the solvent with an inert gas like nitrogen or argon before use can minimize dissolved oxygen.
-
Storage Conditions: Store stock solutions in amber vials to protect from light and at a reduced temperature (2-8°C or frozen at -20°C for longer-term storage).[2] Aliquoting the stock solution can prevent repeated freeze-thaw cycles.
-
pH of the Solution: If compatible with your assay, maintaining a slightly acidic pH can improve stability.
-
Inert Atmosphere: For maximum stability, the headspace of the vial can be flushed with nitrogen or argon before sealing.
Q4: Can the hydroxypropyl side chain of 3-(1-Hydroxypropyl)phenol influence its stability compared to phenol?
A4: While specific stability data for 3-(1-Hydroxypropyl)phenol is not extensively available, the hydroxypropyl group may influence its properties. The secondary alcohol on the side chain could potentially undergo oxidation, though this is generally less facile than the oxidation of the phenolic hydroxyl group. The side chain may also have steric or electronic effects on the reactivity of the phenol ring. However, the primary stability concerns will likely remain centered around the phenolic moiety.
Troubleshooting Guide
This section addresses common issues encountered in assays utilizing 3-(1-Hydroxypropyl)phenol and provides a systematic approach to problem-solving.
| Observed Problem | Potential Cause | Recommended Action |
| High background or inconsistent blank readings | Degraded 3-(1-Hydroxypropyl)phenol reagent. | Prepare fresh 3-(1-Hydroxypropyl)phenol solution from a new stock. Visually inspect the stock for any color change. |
| Contaminated buffer or solvent. | Use fresh, high-purity solvents and buffers. Consider filtering buffers before use. | |
| Decreased signal or loss of assay sensitivity over time | Instability of 3-(1-Hydroxypropyl)phenol in the assay buffer. | Perform a time-course experiment to assess the stability of 3-(1-Hydroxypropyl)phenol in your specific assay buffer and conditions. |
| Improper storage of reagents. | Review and optimize storage conditions for all assay components, especially the 3-(1-Hydroxypropyl)phenol stock solution. | |
| Poor reproducibility between experiments | Inconsistent preparation of 3-(1-Hydroxypropyl)phenol working solutions. | Ensure precise and consistent dilution of the stock solution for each experiment. Use calibrated pipettes. |
| Lot-to-lot variability of the reagent. | Qualify new lots of 3-(1-Hydroxypropyl)phenol by comparing their performance against a previously validated lot. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of 3-(1-Hydroxypropyl)phenol. | Conduct forced degradation studies to identify potential degradation products and ensure your HPLC method can resolve them from the parent compound.[5][6] |
| Sample matrix effects. | Perform a spike and recovery experiment to assess the impact of the sample matrix on the analysis. |
Experimental Protocols
Protocol 1: Visual Inspection of 3-(1-Hydroxypropyl)phenol Stock Solution
-
Retrieve the 3-(1-Hydroxypropyl)phenol stock solution from storage.
-
Allow the solution to equilibrate to room temperature.
-
In a well-lit area, visually inspect the solution against a white background.
-
A freshly prepared, stable solution should be clear and colorless.
-
The presence of any pink, yellow, or brown coloration suggests degradation. If color is observed, it is recommended to discard the solution and prepare a fresh stock.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying 3-(1-Hydroxypropyl)phenol and ensuring that its degradation products do not interfere with the measurement.[6]
1. Initial Method Development:
-
Column: A C18 reversed-phase column is a good starting point for phenolic compounds.[4][6]
-
Mobile Phase: A gradient elution with an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol) is typically effective.[6][7]
-
Detection: UV detection at the wavelength of maximum absorbance for 3-(1-Hydroxypropyl)phenol. A photodiode array (PDA) detector is recommended to assess peak purity.[8]
-
Initial Gradient: A broad gradient (e.g., 5% to 95% organic phase over 20-30 minutes) can be used to scout for the elution of the parent compound and any potential impurities.[6]
2. Forced Degradation Studies: Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.[1][2]
-
Acid Hydrolysis: Incubate a solution of 3-(1-Hydroxypropyl)phenol in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of 3-(1-Hydroxypropyl)phenol in 0.1 M NaOH at room temperature for 2-8 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of 3-(1-Hydroxypropyl)phenol with 3% hydrogen peroxide at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose a solid sample or solution of 3-(1-Hydroxypropyl)phenol to 60-80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 3-(1-Hydroxypropyl)phenol to UV light (e.g., 254 nm) for 24-48 hours.
3. Method Optimization and Validation:
-
Analyze the stressed samples by HPLC.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.[4][5]
-
Optimize the gradient, flow rate, and other chromatographic parameters to achieve the best resolution.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Visualizations
Degradation Pathway of Phenolic Compounds
Caption: Potential degradation pathways for 3-(1-Hydroxypropyl)phenol.
Workflow for Stability-Indicating Method Development
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to 3-(1-Hydroxypropyl)phenol and its Positional Isomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The subtle shifts in a substituent's position on an aromatic ring can dramatically alter a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth comparative analysis of 3-(1-Hydroxypropyl)phenol and its ortho and para positional isomers, offering both theoretical insights and practical experimental protocols to empower your research.
This document will delve into the synthesis, physicochemical characteristics, spectroscopic differentiation, chromatographic separation, and potential biological activities of 2-(1-Hydroxypropyl)phenol, 3-(1-Hydroxypropyl)phenol, and 4-(1-Hydroxypropyl)phenol.
Structural Overview and Synthesis Strategy
The core structure of these isomers consists of a phenol ring substituted with a 1-hydroxypropyl group. The numerical prefix—2, 3, or 4—denotes the position of this substituent relative to the hydroxyl group on the benzene ring (ortho, meta, and para, respectively).
-
2-(1-Hydroxypropyl)phenol: The proximity of the two hydroxyl groups allows for potential intramolecular hydrogen bonding, which can significantly influence its properties.
-
3-(1-Hydroxypropyl)phenol: As the meta isomer, it serves as a baseline for electronic effects without the direct steric and hydrogen bonding interactions seen in the ortho isomer or the direct resonance effects of the para isomer.
-
4-(1-Hydroxypropyl)phenol: The para-substitution allows for maximum electronic resonance effects between the phenolic hydroxyl group and the side chain.
A common and effective synthetic route to these isomers involves a two-step process: Friedel-Crafts acylation followed by reduction. This approach provides good control over the regioselectivity, especially for the ortho and para isomers.
Experimental Protocol: Synthesis of (1-Hydroxypropyl)phenol Isomers
This protocol outlines the synthesis of 4-(1-Hydroxypropyl)phenol as an example. The same principle applies to the synthesis of the ortho and meta isomers, with appropriate selection of the starting hydroxypropiophenone.
Step 1: Friedel-Crafts Acylation of Phenol
-
Rationale: This electrophilic aromatic substitution reaction introduces the propionyl group onto the phenol ring. The regioselectivity (ortho vs. para) can be influenced by the choice of catalyst and reaction conditions.
-
To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) at 0°C.
-
Slowly add propionyl chloride (1.1 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of 2-hydroxypropiophenone and 4-hydroxypropiophenone by column chromatography.
Step 2: Reduction of 4-Hydroxypropiophenone
-
Rationale: The ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride. This method is selective for the carbonyl group and will not reduce the aromatic ring.
-
Dissolve 4-hydroxypropiophenone (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Neutralize the reaction with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(1-Hydroxypropyl)phenol.
Comparative Physicochemical Properties
The position of the 1-hydroxypropyl group significantly influences the intermolecular forces and, consequently, the physical properties of these isomers. While extensive experimental data is not always available in a single source, a combination of reported values and computed properties from reliable databases like PubChem provides a strong comparative basis.[1][2]
| Property | 2-(1-Hydroxypropyl)phenol (ortho) | 3-(1-Hydroxypropyl)phenol (meta) | 4-(1-Hydroxypropyl)phenol (para) | Rationale for Differences |
| Molecular Weight ( g/mol ) | 152.19 | 152.19 | 152.19 | Identical molecular formula (C₉H₁₂O₂). |
| Boiling Point | Likely lowest | Intermediate | Likely highest | The ortho isomer's ability to form intramolecular hydrogen bonds reduces intermolecular hydrogen bonding, leading to a lower boiling point. The para isomer's symmetry and strong intermolecular hydrogen bonding result in a higher boiling point. |
| Melting Point | Variable | Likely lowest | Likely highest | The para isomer's symmetrical structure allows for more efficient packing into a crystal lattice, resulting in a higher melting point. |
| pKa | Expected to be higher | Close to phenol | Expected to be lower | The electron-donating effect of the alkyl group influences the acidity of the phenolic hydroxyl. This effect is most pronounced in the para position due to resonance, making it slightly less acidic (higher pKa) than phenol. The ortho isomer's acidity is also affected by intramolecular hydrogen bonding. |
| LogP (Octanol-Water Partition Coefficient) | ~2.2 | ~1.0 | ~1.6 | The ortho isomer is predicted to be the most lipophilic due to intramolecular hydrogen bonding masking the polar hydroxyl groups. The meta and para isomers have more exposed hydroxyl groups available for interaction with water. |
| Hydrogen Bond Donors | 2 | 2 | 2 | All isomers have two hydroxyl groups capable of donating hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | The oxygen atoms of both hydroxyl groups can act as hydrogen bond acceptors. |
Note: Some of the values in the table are predicted or inferred based on chemical principles due to a lack of comprehensive experimental data.
Spectroscopic Analysis for Isomer Differentiation
Spectroscopic techniques are indispensable for distinguishing between these positional isomers. Each method provides unique structural information based on the different chemical environments of the atoms within each molecule.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers will show distinct patterns, particularly in the aromatic region.[3][4]
-
Aromatic Region (6.5-7.5 ppm): The substitution pattern on the benzene ring will result in different splitting patterns for the aromatic protons.
-
Ortho Isomer: Will exhibit a more complex multiplet pattern due to the four adjacent aromatic protons.
-
Meta Isomer: Will also show a complex pattern, but with different chemical shifts compared to the ortho isomer.
-
Para Isomer: Will display a characteristic AA'BB' system, which often appears as two doublets, due to the symmetry of the molecule.
-
-
Benzylic Proton (-CH(OH)-): This proton will appear as a triplet (split by the adjacent CH₂ group) in a similar chemical shift region for all isomers (around 4.5-5.0 ppm).
-
Methylene Protons (-CH₂-): These protons will appear as a multiplet, split by both the benzylic proton and the methyl protons.
-
Methyl Protons (-CH₃): This will be a triplet, split by the adjacent methylene group, and will be the most upfield signal.
-
Hydroxyl Protons (-OH): The phenolic and alcoholic hydroxyl protons will appear as broad singlets, and their chemical shifts can vary depending on concentration and solvent. The phenolic OH is typically more downfield.[3]
¹³C NMR Spectroscopy
The number and chemical shifts of the signals in the ¹³C NMR spectrum will also be characteristic for each isomer.
-
Aromatic Carbons: The para isomer will show fewer signals in the aromatic region due to its symmetry (four signals for six carbons), while the ortho and meta isomers will each show six distinct signals for the six aromatic carbons. The chemical shifts will also differ due to the varying electronic effects of the substituent at each position.
-
Side-Chain Carbons: The chemical shifts of the three carbons in the 1-hydroxypropyl side chain will be similar across the isomers but may show subtle differences.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present and can provide clues about intramolecular interactions.[5][6]
-
O-H Stretching: All three isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[5] The ortho isomer may show a sharper, less intense band for the free O-H in addition to the broad hydrogen-bonded band, or the entire band may be shifted due to intramolecular hydrogen bonding.[6]
-
C-O Stretching: A strong C-O stretching band will be present around 1200-1000 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of absorption in the 900-690 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
-
Ortho: ~750 cm⁻¹
-
Meta: ~780 cm⁻¹ and ~690 cm⁻¹
-
Para: ~830 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak (M⁺) will be the same for all three (m/z = 152), the fragmentation patterns may show subtle differences. A common fragmentation pathway for benzylic alcohols is the loss of the alkyl chain.
Chromatographic Separation
The separation of these closely related positional isomers is a common challenge that can be effectively addressed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for separating phenolic compounds.[7] The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase.
-
Rationale: The polarity differences arising from the substituent position will lead to different retention times. The para isomer is typically the most polar and will elute first, followed by the meta and then the more nonpolar ortho isomer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a mixture of the isomers in the initial mobile phase composition.
Gas Chromatography (GC)
GC is also well-suited for the analysis of these volatile phenolic isomers.[8] Separation is achieved based on the boiling points of the compounds and their interactions with the stationary phase.
-
Rationale: The isomers will have different boiling points and polarities, leading to different retention times on a suitable GC column. The ortho isomer, with the lowest boiling point, is expected to elute first.
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector Temperature: 250°C.
-
Detector (MS):
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 40-300.
-
Comparative Biological Activity
The biological activity of phenolic compounds is a vast area of research, with many exhibiting antioxidant, antimicrobial, and signaling properties. The specific biological effects of the (1-hydroxypropyl)phenol isomers are not extensively documented in dedicated comparative studies. However, based on the literature for similar alkylphenols, it is reasonable to hypothesize that their activities will differ.
For instance, studies on other alkylphenols have shown that the position of the alkyl group can influence their estrogenic activity.[9] It is plausible that the ortho, meta, and para isomers of (1-hydroxypropyl)phenol will exhibit different potencies in various biological assays due to their distinct shapes and abilities to interact with biological receptors and enzymes.
The presence of the chiral center in the 1-hydroxypropyl side chain also introduces another layer of complexity, as the (R) and (S) enantiomers of each positional isomer could have different biological activities.
Further research is warranted to elucidate the specific biological profiles of these isomers, including their antioxidant capacity, potential cytotoxicity, and receptor-binding affinities.
Conclusion
The positional isomers of (1-hydroxypropyl)phenol, while sharing the same molecular formula, are distinct chemical entities with unique properties. This guide has provided a framework for their synthesis, characterization, and separation. Understanding the differences in their physicochemical properties, spectroscopic fingerprints, and chromatographic behavior is crucial for any research involving these compounds. The potential for varied biological activities further underscores the importance of treating each isomer as a unique molecule. The provided experimental protocols offer a starting point for researchers to further explore and harness the specific characteristics of each of these valuable chemical building blocks.
References
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PubMed. (2001). Spectral characteristics of ortho, meta and para dihydroxy benzenes in different solvents, pH and beta-cyclodextrin. Retrieved from [Link]
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Maximum Academic Press. (2024). Gas-phase oxidation chemistry of the three cresol isomers. Retrieved from [Link]
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Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
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MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity: The Case of 3-(1-Hydroxypropyl)phenol
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to distinguish between the target analyte and other structurally similar compounds is a critical factor that can influence the accuracy and reliability of experimental results.[1] Cross-reactivity, the phenomenon where an antibody binds to a non-target molecule, can lead to false positives or an overestimation of the analyte concentration, with potentially significant consequences in both research and clinical settings.[1]
This guide provides an in-depth, technical comparison of the cross-reactivity of 3-(1-Hydroxypropyl)phenol in a hypothetical immunoassay. We will explore the causality behind experimental choices, present a detailed protocol for a competitive ELISA, and analyze the resulting data. This document is designed to serve as a practical resource for designing and interpreting cross-reactivity studies.
The Compound in Focus: 3-(1-Hydroxypropyl)phenol
3-(1-Hydroxypropyl)phenol is a phenolic compound with the chemical formula C9H12O2.[2] Its structure, featuring a hydroxyl group on the benzene ring and a hydroxypropyl side chain, makes it a candidate for cross-reactivity in immunoassays targeting structurally related molecules. Understanding its potential to interfere with an assay is a crucial step in method validation.[3][4]
Designing a Robust Cross-Reactivity Study
To objectively assess the cross-reactivity of 3-(1-Hydroxypropyl)phenol, a competitive enzyme-linked immunosorbent assay (ELISA) is an effective and commonly used method.[5] The principle of this assay lies in the competition between the target analyte and the potential cross-reactant for a limited number of antibody binding sites.
The Hypothetical Scenario
For the purpose of this guide, we will consider a competitive ELISA designed to quantify Metaraminol , a vasopressor agent. 3-(1-Hydroxypropyl)phenol is an impurity of Metaraminol, making it a relevant potential cross-reactant to investigate.[2]
Selection of Comparator Compounds
A comprehensive cross-reactivity study should include a panel of structurally similar compounds. This allows for a thorough evaluation of the antibody's specificity. For our study of the anti-Metaraminol antibody, we will include the following compounds:
-
Metaraminol: The target analyte.
-
3-(1-Hydroxypropyl)phenol: The primary compound of interest.
-
2-(3-Hydroxypropyl)phenol: A positional isomer of the compound of interest.
-
3-Phenyl-1-propanol: A related compound lacking the phenolic hydroxyl group.[6]
-
3-(1-Hydroxyethyl)phenol: A compound with a shorter alkyl side chain.[7]
-
3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol: A stereoisomer of Metaraminol.[8]
Experimental Protocol: Competitive ELISA for Metaraminol
This protocol outlines the key steps for performing a competitive ELISA to determine the cross-reactivity of the selected compounds with an anti-Metaraminol antibody.
Materials:
-
Anti-Metaraminol antibody (polyclonal or monoclonal)
-
Metaraminol-peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Metaraminol standard
-
Test compounds: 3-(1-Hydroxypropyl)phenol and other selected comparators
-
Microplate reader
Workflow Diagram:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the anti-Metaraminol antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the Metaraminol standard and each of the test compounds.
-
Add a fixed concentration of the Metaraminol-HRP conjugate to each well.
-
Immediately add the different concentrations of the standard or test compounds to the wells.
-
Incubate for 1-2 hours at room temperature, allowing the free analyte and the enzyme-conjugated analyte to compete for binding to the coated antibody.
-
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The degree of cross-reactivity is determined by comparing the concentration of the test compound required to inhibit the signal by 50% (IC50) to the IC50 of the target analyte (Metaraminol). The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Metaraminol / IC50 of Test Compound) x 100
Hypothetical Results
The following table summarizes the hypothetical data obtained from our competitive ELISA.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Metaraminol | 10 | 100% |
| 3-(1-Hydroxypropyl)phenol | 500 | 2% |
| 2-(3-Hydroxypropyl)phenol | 10,000 | 0.1% |
| 3-Phenyl-1-propanol | > 50,000 | < 0.02% |
| 3-(1-Hydroxyethyl)phenol | 2,500 | 0.4% |
| 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol | 12 | 83.3% |
Interpretation of Results:
-
Metaraminol: As the target analyte, it exhibits 100% reactivity by definition.
-
3-(1-Hydroxypropyl)phenol: Shows a low level of cross-reactivity (2%). This suggests that while there is some interaction with the antibody, it is significantly less than that of the target analyte.
-
2-(3-Hydroxypropyl)phenol: The positional isomer demonstrates negligible cross-reactivity, indicating that the position of the hydroxypropyl group is critical for antibody recognition.
-
3-Phenyl-1-propanol: The absence of the phenolic hydroxyl group results in a significant loss of binding affinity, highlighting the importance of this functional group for antibody interaction.
-
3-(1-Hydroxyethyl)phenol: The shorter alkyl chain leads to a decrease in cross-reactivity compared to 3-(1-Hydroxypropyl)phenol, suggesting that the length of the side chain influences binding.
-
3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol: This stereoisomer of Metaraminol shows high cross-reactivity (83.3%), indicating that the antibody recognizes the overall stereochemistry of the molecule.
Conclusion and Best Practices
This guide demonstrates a systematic approach to evaluating the cross-reactivity of 3-(1-Hydroxypropyl)phenol in a hypothetical immunoassay for Metaraminol. The results underscore the importance of testing structurally related compounds to fully characterize the specificity of an antibody.
Key Takeaways for Researchers:
-
Thorough Validation is Crucial: Always perform cross-reactivity studies as part of your immunoassay validation to ensure the reliability of your results.[9][10]
-
Consider Structural Analogs: Test a panel of compounds that are structurally similar to your target analyte.
-
Understand the "Why": The experimental design should be driven by a clear understanding of the potential for cross-reactivity based on chemical structures.
-
Data-Driven Decisions: Use the quantitative data from cross-reactivity studies to assess the suitability of an immunoassay for its intended purpose.
By following these principles, researchers can have greater confidence in their immunoassay data and make more informed decisions in their scientific endeavors.
References
-
ResearchGate. (n.d.). Structure of isomers of phenol. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Immunoassay Methods. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For? Retrieved from [Link]
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StatPearls. (2023). Drug Testing. National Center for Biotechnology Information. Retrieved from [Link]
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Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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FooDB. (2019). Showing Compound 3-Phenyl-1-propanol (FDB012188). Retrieved from [Link]
-
Creative Diagnostics. (2024). Drug Immunoassays. Retrieved from [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol. Retrieved from [Link]
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Surmodics IVD. (n.d.). How Do Immunoassay Tests Work. Retrieved from [Link]
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DiVA. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]
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VCLS. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Invima. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of Agents Contributing to Results by Immunoassay. Retrieved from [Link]
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ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Comparative Analysis of Phenolic Antioxidant Capacities: Structure-Activity Relationships and Assay Performance
[1][2]
Introduction: Beyond the "Antioxidant" Label
In drug discovery and nutraceutical validation, the term "antioxidant" is often oversimplified. For a Senior Application Scientist, the question is not if a compound is an antioxidant, but how it functions. Does it quench radicals via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)? How does its specific molecular architecture dictate its potency?
This guide moves beyond basic definitions to provide a rigorous comparison of three distinct phenolic classes: Flavonoids (Quercetin), Phenolic Acids (Gallic Acid), and Stilbenes (Resveratrol). We will evaluate their performance against the industry standard, Trolox , using mechanistically distinct assays.
Structure-Activity Relationship (SAR)
The antioxidant capacity of a phenolic compound is not merely a function of how many hydroxyl groups it possesses, but rather their precise arrangement and electronic environment.
Key Structural Determinants
-
Ortho-Dihydroxy Structure (Catechol Group): Found in the B-ring of Quercetin and the ring of Gallic Acid. This allows for the formation of stable intramolecular hydrogen bonds after radical donation, significantly lowering bond dissociation energy (BDE).
-
C2-C3 Double Bond with 4-Oxo Group: Specific to flavonoids like Quercetin. This conjugation extends electron delocalization across all three rings, stabilizing the resulting phenoxy radical.
-
Hydroxyl Density: Gallic acid has a high ratio of -OH groups to molecular weight, giving it exceptional reducing power per gram, though it lacks the extensive conjugation of flavonoids.
Visualization: Structural Hierarchy of Antioxidant Potency
The following diagram illustrates the structural features that contribute to antioxidant potential, ranked by impact.
Figure 1: Hierarchical influence of structural features on phenolic radical scavenging capacity.
Mechanistic Framework: HAT vs. SET
To accurately compare these compounds, one must select assays that align with their primary mechanisms of action.
-
HAT (Hydrogen Atom Transfer): The antioxidant donates a hydrogen atom (proton + electron) to the radical. This is pH-independent and rapid.[1]
-
SET (Single Electron Transfer): The antioxidant donates an electron to reduce a metal ion or radical. This is often pH-dependent and slower.
-
Mixed Mode: Assays that can proceed via both mechanisms depending on solvent polarity.
Visualization: Assay Selection Workflow
Use this decision tree to select the correct assay for your specific research question.
Figure 2: Decision matrix for selecting antioxidant assays based on mechanistic intent.
Experimental Protocols
The following protocols are standardized for reproducibility. Safety Note: Always wear PPE. Methanol is toxic; handle in a fume hood.
Protocol A: DPPH Radical Scavenging Assay (Mixed/SET Dominant)
Objective: Determine the IC50 (concentration required to scavenge 50% of radicals).
-
Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to achieve a concentration of 0.1 mM. Solution should be deep purple. Protect from light.
-
Sample Prep: Prepare stock solutions (1 mg/mL) of Quercetin, Gallic Acid, Resveratrol, and Trolox in methanol. Create serial dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Reaction:
-
Add 100 µL of sample dilution to a 96-well plate.
-
Add 100 µL of DPPH reagent.
-
Blank Control: 100 µL Methanol + 100 µL DPPH.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm .
-
Calculation:
Plot concentration (x) vs. % Inhibition (y) to calculate IC50.
Protocol B: FRAP Assay (SET Mechanism)
Objective: Measure total reducing power relative to Trolox (TEAC).
-
Reagent Prep (FRAP Working Solution):
-
Standard Curve: Prepare Trolox standards ranging from 0 to 500 µM.
-
Reaction:
-
Add 10 µL of sample or standard to 300 µL of FRAP reagent in a microplate.
-
-
Incubation: Incubate at 37°C for exactly 4 minutes (fast reaction) or up to 30 minutes (to capture slow reactors like some glycosides).
-
Measurement: Read absorbance at 593 nm (formation of intense blue Fe2+-TPTZ complex).
-
Calculation: Interpolate sample absorbance against the Trolox standard curve. Results expressed as µM Trolox Equivalents (TE).[9][10]
Comparative Data Analysis
The table below summarizes the typical performance of these compounds. Note that values can vary based on solvent and pH, so they are presented here as consensus trends derived from comparative literature (Rice-Evans et al., Brand-Williams et al.).
Table 1: Comparative Antioxidant Capacity (Trolox Equivalents - TEAC) Values represent the number of Trolox molecules equivalent to 1 molecule of the test compound (Molar Basis).
| Compound | Class | DPPH (TEAC) | FRAP (TEAC) | Structural Advantage |
| Quercetin | Flavonoid | 4.7 ± 0.1 | 2.7 ± 0.2 | 3-OH, 4-keto, C2-C3 double bond + Catechol B-ring. The "gold standard" structure. |
| Gallic Acid | Phenolic Acid | 3.0 ± 0.2 | 3.8 ± 0.3 | 3 adjacent -OH groups (pyrogallol). Extremely high reducing power due to low steric hindrance. |
| Resveratrol | Stilbene | 2.0 ± 0.1 | 0.9 ± 0.1 | 4'-OH is the primary active site. Lacks the B-ring catechol and 3-OH of flavonoids. |
| Trolox | Vitamin E Analog | 1.0 | 1.0 | Reference standard. Mono-phenolic ring. |
Interpretation of Results
-
Quercetin dominates in radical scavenging (DPPH) because the radical is delocalized over the entire three-ring system.
-
Gallic Acid often outperforms Quercetin in FRAP (Reducing Power). Its small size and high electron density allow it to reduce Ferric ions (Fe3+) extremely efficiently, despite having a smaller conjugated system than Quercetin.
-
Resveratrol shows moderate activity. Without the ortho-dihydroxy (catechol) group, it relies heavily on the 4'-hydroxyl group, making it less potent in these specific in vitro assays compared to the others.
Critical Analysis: The "Antioxidant Paradox"
While these assays provide chemical validation, they do not directly translate to biological efficacy. This is the "Antioxidant Paradox."
-
Bioavailability: Quercetin and Resveratrol have poor water solubility and rapid metabolism (glucuronidation/sulfation) in the human gut. A compound with a TEAC of 4.7 is useless if it never reaches the tissue in its active form.
-
Kinetic Limitations: DPPH is a stable nitrogen radical, sterically hindered. It may not react with sterically bulky antioxidants, leading to false negatives.
-
In Vivo Mechanism: In the body, these compounds often act not by direct scavenging, but by upregulating endogenous enzymes (SOD, Catalase) via the Nrf2 pathway .
Recommendation: Use FRAP and DPPH for Quality Control (QC) and chemical benchmarking. For biological prediction, move to cell-based assays (e.g., cellular antioxidant activity - CAA) or Nrf2 translocation studies.
References
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[11] Analytical Biochemistry.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry.
-
Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry.
Sources
- 1. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
